Fmoc-N-Me-D-Cys(Trt)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-D-Cys(Trt)-OH is a highly specialized amino acid derivative crucial for the synthesis of modified peptides with unique therapeutic and research applications. The incorporation of an N-methyl group on the peptide backbone and the use of the D-enantiomer of cysteine offer significant advantages, including enhanced resistance to enzymatic degradation, improved conformational stability, and altered biological activity. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound for professionals in the field of peptide chemistry and drug development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its structure combines three key features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the amine, an N-methyl group on the alpha-amine, the D-configuration of the cysteine residue, and a trityl (Trt) protecting group for the thiol side chain.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₈H₃₃NO₄S | [1] |
| Molecular Weight | 599.74 g/mol | [2][3] |
| CAS Number | 1349807-46-0, 921604-15-1 | [1] |
| Appearance | Powder or crystals | [2] |
| Purity (typical) | ≥95% (HPLC) | |
| Melting Point | No specific data available for the D-isomer. The L-isomer, Fmoc-N-Me-Cys(Trt)-OH, has a reported melting point of 234-239 °C. | [2] |
| Boiling Point | Decomposes at high temperatures. | |
| Optical Rotation | No specific data available for the D-isomer. The L-isomer, Fmoc-N-Me-Cys(Trt)-OH, has a reported optical rotation of [α]₂₂/D -25.0°, c = 0.5% in dichloromethane. | [2] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). Insoluble in water. | [4] |
| Storage | Store at 2-8°C, protected from moisture. | [5] |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids. | [6] |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following protocols provide a general framework for its use.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Me-D-Cys(Trt)
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for protected peptide fragments) in DMF for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
3. Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling reagent such as HATU (2.9 equivalents), in DMF. Add an activator base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. The coupling of N-methylated amino acids is often slower than their non-methylated counterparts, requiring longer reaction times or double coupling.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines. Note that the Kaiser test is not suitable for N-methylated amino acids; alternative tests like the chloranil test can be used after the first N-methylated residue is coupled.
4. Washing:
-
After the coupling is complete, wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
5. Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for removing the Trt group and other acid-labile side-chain protecting groups is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dry peptidyl-resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
HPLC Purification of the N-Methylated Peptide
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and then dilute with the initial mobile phase (e.g., 0.1% TFA in water).
2. HPLC System:
-
Use a preparative or semi-preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.
3. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
4. Gradient:
-
Develop a suitable gradient based on the hydrophobicity of the peptide. A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. N-methylated peptides are generally more hydrophobic than their non-methylated analogs and may require a higher percentage of organic solvent for elution.[7]
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mass Spectrometry Analysis
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are commonly used.
-
Expected Mass: The protonated molecule ([M+H]⁺) of the final peptide should be observed. The incorporation of an N-Me-D-Cys residue will result in a mass increase of 14.02 Da (CH₂) compared to a standard cysteine residue.
-
Fragmentation: In tandem mass spectrometry (MS/MS), fragmentation patterns can be used to confirm the peptide sequence. The N-methyl group can influence fragmentation, and specific fragment ions can confirm its location.
NMR Spectroscopy Characterization
-
¹H NMR: The N-methyl group will appear as a singlet, typically between 2.5 and 3.5 ppm. The absence of an amide proton for the N-methylated residue is a key characteristic. The chemical shifts of adjacent protons, particularly the alpha-proton, will be affected.
-
¹³C NMR: The N-methyl carbon will have a characteristic chemical shift.
-
2D NMR: Techniques like NOESY or ROESY can be used to study the conformation of the peptide. The presence of cis/trans isomers around the N-methylated peptide bond can lead to the doubling of some NMR signals.[8]
Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for SPPS incorporating this compound.
Impact of N-Methylation and D-Amino Acid Incorporation on Peptide Properties
Caption: Logical relationships of peptide modifications to therapeutic outcomes.
Conclusion
This compound is a valuable building block for the synthesis of peptides with enhanced therapeutic potential. The strategic incorporation of N-methylated and D-amino acids can overcome many of the limitations of native peptides, such as poor metabolic stability and low bioavailability. While the synthesis and purification of peptides containing this modified residue require careful optimization of experimental protocols, the resulting peptides offer exciting opportunities for the development of novel therapeutics and research tools. This guide provides the foundational knowledge and procedural outlines to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their work.
References
- 1. This compound | C38H33NO4S | CID 53229953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-N-Me-Cys(Trt)-OH 97 HPLC 944797-51-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound [myskinrecipes.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH: Structure, Stereochemistry, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-N-Me-D-Cys(Trt)-OH, a specialized amino acid derivative crucial for the synthesis of complex and proteolytically stable peptides. We will delve into its chemical structure, stereochemical intricacies, and practical applications in solid-phase peptide synthesis (SPPS), offering detailed experimental protocols and quantitative data to support advanced research and drug development endeavors.
Core Compound Data
This compound is a cornerstone building block in modern peptide chemistry, incorporating three key features: a D-configured amino acid for enzymatic resistance, N-methylation to modulate conformation and improve cell permeability, and a trityl-protected cysteine for seamless incorporation into peptide sequences.
| Property | Value | Source |
| CAS Number | 1349807-46-0 | [1][2] |
| Molecular Formula | C₃₈H₃₃NO₄S | [1][3] |
| Molecular Weight | 599.74 g/mol | [1][3] |
| Appearance | Powder or crystals | |
| Storage | 2-8°C, stored under nitrogen | [1][4] |
Chemical Structure and Stereochemistry
The structure of this compound is characterized by a central D-cysteine core. The alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and also features a methyl group (N-Me), which imparts unique conformational constraints. The thiol side chain of the cysteine is protected by an acid-labile trityl (Trt) group.
The stereochemistry at the alpha-carbon is 'D' (rectus), which is the non-natural enantiomer of cysteine. This configuration is intentionally introduced to enhance the proteolytic stability of the resulting peptide, as proteases predominantly recognize and cleave L-amino acid residues.[5][6] The N-methylation further contributes to this stability and can influence the peptide's secondary structure and biological activity.
Caption: Figure 1. Chemical structure of this compound.
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following protocols outline the general steps for its incorporation into a peptide chain.
Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin, 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 1 hour.[7]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Repeat this step once.[7]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
Coupling of this compound
Due to the steric hindrance of the N-methyl group, coupling of this compound may require stronger coupling reagents and longer reaction times compared to non-methylated amino acids.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add a coupling reagent such as HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents). Allow the activation to proceed for a few minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected and washed resin. Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. Note that N-methylated amino acids will give a negative (yellow) Kaiser test result even with a free amine. A chloranil test is a suitable alternative for secondary amines.
-
Washing: After completion of the coupling, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.
Cleavage and Deprotection
-
Final Fmoc Removal: After the full peptide sequence is assembled, remove the final N-terminal Fmoc group as described in section 2.1.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups. A common cocktail for Trityl group removal is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5).[8] The Trityl group is labile to TFA.[8]
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Figure 2. SPPS workflow for incorporating this compound.
Signaling Pathways and Logical Relationships
The incorporation of this compound into a peptide is a strategic decision driven by the desired properties of the final product. The logical relationship between the structural modifications and the resulting peptide characteristics is illustrated below.
Caption: Figure 3. Impact of structural features on peptide properties.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of sophisticated peptides. Its unique combination of a D-amino acid, N-methylation, and a protected cysteine residue allows for the creation of peptides with enhanced stability, improved pharmacokinetic properties, and the potential for specific structural constraints through disulfide bonding. While its use in SPPS requires careful consideration of coupling conditions due to steric hindrance, the benefits it offers for the development of novel peptide therapeutics and research tools are substantial. This guide provides the foundational knowledge and protocols to effectively utilize this compound in advanced peptide synthesis projects.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C38H33NO4S | CID 53229953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 1349807-46-0 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 921604-15-1 | Benchchem [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
An In-depth Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Fmoc-N-Me-D-Cys(Trt)-OH, a crucial building block in modern peptide synthesis. The strategic incorporation of N-methylation and D-stereochemistry in cysteine residues can significantly enhance the therapeutic potential of peptide-based drugs by improving their metabolic stability, bioavailability, and target specificity.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for synthesis planning and execution.
| Property | Value | Citations |
| CAS Number | 1349807-46-0 | [1][2] |
| Molecular Formula | C₃₈H₃₃NO₄S | [1][2][3][4] |
| Molecular Weight | 599.74 g/mol | [1][4] |
| Appearance | White to off-white powder or crystals | |
| Purity (typical) | ≥95% (HPLC) | [1] |
| Storage | 4°C, stored under nitrogen | [1] |
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for the incorporation of this compound into a growing peptide chain on a solid support using Fmoc/tBu chemistry.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with the N-terminal Fmoc group removed
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Nitrogen gas for agitation
Procedure:
-
Resin Preparation:
-
Begin with the resin-bound peptide chain after the successful removal of the N-terminal Fmoc group from the preceding amino acid.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add HATU (2.98 equivalents) and DIPEA (6 equivalents) to the amino acid solution.
-
Allow the activation mixture to pre-activate for 3-8 minutes at room temperature. Note: For sterically hindered N-methylated amino acids, a potent coupling reagent like HATU is recommended.[5]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture using nitrogen bubbling or mechanical shaking for 2-4 hours at room temperature. The extended coupling time is often necessary for N-methylated residues.
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated with a fresh solution of activated amino acid.
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the peptidyl-resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
-
Fmoc Deprotection:
-
To add the next amino acid in the sequence, the Fmoc group from the newly coupled N-Me-D-Cys residue must be removed.
-
Treat the resin with 20% piperidine in DMF for 15-30 minutes.[6]
-
Drain the deprotection solution and wash the resin extensively with DMF (5 x 1 min) and DCM (2 x 1 min) to prepare for the subsequent coupling step.
-
-
Cleavage and Final Deprotection:
-
After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trt group on cysteine) are removed simultaneously.
-
A standard cleavage cocktail for Trt-protected cysteine is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to prevent the reattachment of the trityl cation to the cysteine thiol.
-
The crude peptide can then be precipitated, washed with cold diethyl ether, and purified by reverse-phase HPLC.
-
Logical Workflow for Fmoc-SPPS
The following diagram illustrates the key stages in a single cycle of solid-phase peptide synthesis for the incorporation of an amino acid like this compound.
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
References
- 1. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. A viable synthesis of N-methyl cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. chempep.com [chempep.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-N-Me-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of Fmoc-N-Me-D-Cys(Trt)-OH, a critical building block in modern peptide synthesis. The incorporation of N-methylated amino acids, particularly those with the D-configuration, is a key strategy for enhancing the proteolytic stability and modulating the conformation of peptide-based therapeutics. This document outlines a robust solid-phase synthesis approach that circumvents the challenges associated with the acid-sensitive S-trityl protecting group, followed by a detailed purification protocol.
Introduction
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-S-trityl-D-cysteine, is a highly valuable amino acid derivative for solid-phase peptide synthesis (SPPS). The N-methyl group provides resistance to enzymatic degradation by proteases, a crucial attribute for the development of peptide drugs with improved pharmacokinetic profiles. The D-configuration of the amino acid further enhances this stability. The trityl (Trt) group offers robust protection for the reactive thiol side chain of cysteine, preventing unwanted side reactions during peptide elongation. However, the acid-labile nature of the trityl group presents a significant challenge for traditional N-methylation methods that often employ acidic conditions.
This guide details a solid-phase synthesis strategy that utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary anchor for the carboxylic acid group. This approach allows for N-methylation to be performed on the solid support under conditions that are compatible with the acid-sensitive S-trityl protecting group.
Synthesis of this compound
The synthesis is performed on a solid support, which simplifies the purification of intermediates by allowing for washing and filtration, and enables the use of excess reagents to drive reactions to completion.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chlorotrityl chloride (2-CTC) resin | 100-200 mesh, 1% DVB | Generic |
| Fmoc-D-Cys(Trt)-OH | Peptide synthesis grade | Generic |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Generic |
| Dichloromethane (DCM) | Anhydrous | Generic |
| N,N-Dimethylformamide (DMF) | Anhydrous, amine-free | Generic |
| Piperidine | Reagent grade | Generic |
| 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Reagent grade | Generic |
| 2,4,6-Collidine | Reagent grade | Generic |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Generic |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reagent grade | Generic |
| Methyl iodide (MeI) or Dimethyl sulfate (DMS) | Reagent grade | Generic |
| 2-Mercaptoethanol | Reagent grade | Generic |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | Reagent grade | Generic |
| Trifluoroacetic acid (TFA) | Reagent grade | Generic |
| Methanol (MeOH) | ACS grade | Generic |
| Diethyl ether | Anhydrous | Generic |
| Acetonitrile (ACN) | HPLC grade | Generic |
| Water | Deionized | Generic |
| Toluene | ACS grade | Generic |
| Isopropyl alcohol | ACS grade | Generic |
Experimental Protocol
The synthesis involves a multi-step process performed on the 2-CTC resin. The progress of each step can be monitored by performing a mini-cleavage of a small amount of resin followed by HPLC analysis.[1]
Step 1: Anchoring of Fmoc-D-Cys(Trt)-OH to 2-CTC Resin
-
Swell the 2-CTC resin in anhydrous DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve Fmoc-D-Cys(Trt)-OH (1.5 equivalents relative to the resin loading capacity) and DIPEA (2.0 equivalents) in anhydrous DCM.
-
Add the amino acid solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.
-
To cap any unreacted sites on the resin, add methanol (0.8 mL/g of resin) and agitate for an additional 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
Step 2: Fmoc Deprotection
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.
Step 3: N-terminal Protection with o-NBS-Cl
-
Swell the deprotected resin in anhydrous NMP.
-
In a separate vial, prepare a solution of o-NBS-Cl (4 equivalents) and 2,4,6-collidine (10 equivalents) in NMP.
-
Add the o-NBS-Cl solution to the resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with NMP (3x) and DCM (3x).
Step 4: N-Methylation
-
Swell the o-NBS protected resin in anhydrous NMP.
-
Prepare the methylation solution: a solution of the methylating agent (e.g., methyl iodide or dimethyl sulfate, 10 equivalents) and DBU (5 equivalents) in NMP.
-
Add the methylation solution to the resin and agitate for 30 minutes. Repeat this step if necessary until complete methylation is observed by HPLC analysis of a mini-cleavage sample.
-
Wash the resin with NMP (3x) and DCM (3x).
Step 5: o-NBS Deprotection
-
Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.
-
Add the solution to the resin and agitate for 15 minutes. Repeat this step once more.
-
Wash the resin with NMP (3x) and DCM (3x).
Step 6: Final Fmoc Protection
-
Swell the N-methylated resin in DCM.
-
Prepare a solution of Fmoc-OSu (3 equivalents) and DIPEA (1 equivalent) in DCM.
-
Add the Fmoc-OSu solution to the resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DCM (3x), DMF (3x), and finally DCM (3x).
Step 7: Cleavage from the Resin
-
Dry the resin under vacuum.
-
Prepare a cleavage solution of 1% TFA in DCM.
-
Add the cleavage solution to the resin (10 mL/g of resin) and agitate for 2 minutes.
-
Drain the solution into a flask containing a small amount of water to quench the TFA.
-
Repeat the cleavage step four more times.
-
Evaporate the DCM from the combined filtrates under reduced pressure.
-
The product will precipitate in the remaining aqueous layer.
Experimental Workflow Diagram
Caption: Solid-phase synthesis workflow.
Purification of this compound
The crude product obtained after cleavage from the resin requires purification to remove any unreacted reagents, by-products, and truncated sequences. Flash column chromatography is a commonly employed and effective method for the purification of Fmoc-protected amino acids.
Purification Protocol
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or toluene).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through the silica gel.
-
-
Loading the Sample:
-
Carefully load the dissolved crude product onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% toluene or a mixture of hexanes and ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate or isopropyl alcohol). The exact gradient will need to be optimized based on TLC analysis of the crude mixture. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
-
Fraction Collection:
-
Collect fractions as the solvent elutes from the column.
-
Monitor the composition of the fractions using thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.
-
-
Drying: Dry the purified product under high vacuum to remove any residual solvents.
Purification Workflow Diagram
Caption: Purification workflow via flash chromatography.
Quantitative Data
While specific yield and purity data for the solid-phase synthesis of this compound are not extensively reported in the literature, the described method using 2-CTC resin for other N-methylated amino acids has been shown to produce high yields and purities.
| Parameter | Expected Value | Notes |
| Overall Yield | >70% | Based on the synthesis of other Fmoc-N-Me-amino acids using a similar solid-phase method.[1] |
| Purity (after purification) | ≥97% (HPLC) | Achievable with careful flash chromatography. |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| HPLC | A single major peak with the expected retention time. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of C38H33NO4S (m/z = 599.74). |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra consistent with the structure of this compound, showing characteristic peaks for the Fmoc, methyl, trityl, and amino acid backbone protons and carbons. |
Conclusion
The solid-phase synthesis of this compound on 2-chlorotrityl chloride resin offers a robust and efficient method that is compatible with the acid-sensitive S-trityl protecting group. This approach avoids the problematic acidic conditions of traditional N-methylation procedures. Subsequent purification by flash column chromatography can yield the desired product in high purity. This detailed guide provides researchers and drug development professionals with the necessary protocols to successfully synthesize and purify this important building block for the creation of next-generation peptide therapeutics.
References
The Strategic Advantage of N-Methylated Cysteine in Peptide Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide structures represents a powerful strategy for enhancing their therapeutic potential. This technical guide delves into the core advantages of utilizing N-methylated cysteine in peptide design, offering a comprehensive overview of its impact on proteolytic stability, cell permeability, and receptor binding affinity. This document provides detailed experimental methodologies, quantitative data summaries, and visual representations of key concepts to aid researchers in the strategic application of this valuable modification.
Core Advantages of N-Methylated Cysteine
N-methylation, the substitution of the amide proton with a methyl group on the peptide backbone, confers several significant benefits to peptide-based drug candidates. While these advantages are broadly applicable across different amino acids, the unique properties of cysteine make its N-methylated form particularly interesting for drug design.
Enhanced Proteolytic Stability
One of the most significant hurdles in the development of peptide therapeutics is their rapid degradation by proteases in the body. N-methylation provides a steric shield that hinders the approach of proteolytic enzymes to the scissile amide bond.[1] The methyl group disrupts the hydrogen-bonding patterns that proteases recognize for substrate binding, thereby inhibiting enzymatic cleavage.[1] This modification can dramatically increase the in vivo half-life of a peptide.
While specific quantitative data for N-methylated cysteine is sparse in publicly available literature, the general effect of N-methylation on proteolytic resistance is well-documented. The following table summarizes the substantial increase in half-life observed for various N-methylated peptides compared to their non-methylated counterparts.
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [2] |
| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | [2] | |
| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | [2] | |
| N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 | [2] | |
| N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 | [2] |
Improved Cell Permeability
The ability of a peptide to cross cell membranes is crucial for targeting intracellular components. N-methylation can significantly enhance cell permeability through two primary mechanisms. Firstly, the removal of a hydrogen bond donor in the peptide backbone reduces the desolvation penalty associated with transitioning from an aqueous environment to the lipophilic cell membrane.[2][3] Secondly, the conformational constraints imposed by the N-methyl group can favor the adoption of a more membrane-permeable conformation, often by promoting the formation of intramolecular hydrogen bonds that shield polar groups.[2][4]
The following table illustrates the impact of N-methylation on the apparent permeability (Papp) of cyclic peptides, a common metric for assessing cell permeability.
| Peptide | N-Methylation | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| cyclo(Leu-Leu-Leu-Leu-Leu) | None | Caco-2 | ~2.5 | [2] |
| Cyclosporin A | 7 N-methylated residues | Caco-2 | ~3.0 | [2] |
| cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) | None | Caco-2 | Low | [5] |
| Triple-N-methylated analog | D-Trp8, Lys9, Phe11 | Caco-2 | 4 | [5] |
Conformational Control and Receptor Binding
N-methylation restricts the conformational freedom of the peptide backbone, which can be leveraged to lock the peptide into a bioactive conformation that is optimal for receptor binding. This pre-organization can lead to an increase in binding affinity and selectivity for the target receptor. However, it is important to note that N-methylation can also lead to a decrease in binding affinity if the induced conformation is not favorable for receptor interaction.[6] Therefore, the position of N-methylation must be carefully selected based on structure-activity relationship (SAR) studies.
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-methylated cysteine-containing peptides and for the key assays used to evaluate their properties.
Synthesis of N-Methylated Cysteine Peptides
The synthesis of peptides containing N-methylated cysteine can be achieved using solid-phase peptide synthesis (SPPS).[7][8][9][10] A common method involves the use of pre-synthesized Fmoc-N-Me-Cys(Trt)-OH or performing on-resin N-methylation.
On-Resin N-Methylation Protocol:
-
Sulfonamide Formation: The free amine of the N-terminal amino acid on the resin is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base such as diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).
-
Methylation: The resulting sulfonamide is then methylated using a methylating agent like methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI) with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃) in DMF.
-
Sulfonamide Cleavage: The o-NBS protecting group is removed by treatment with a thiol, such as 2-mercaptoethanol, in the presence of a base like DBU in DMF.
-
Coupling of the next amino acid: The subsequent Fmoc-protected amino acid is then coupled to the newly formed secondary amine. This step often requires stronger coupling reagents and longer reaction times due to the increased steric hindrance of the N-methylated residue.
Proteolytic Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.[1][5][11][12][13][14]
Protocol:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide (both N-methylated and non-methylated versions) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Enzyme Solution Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human plasma) in the same buffer.
-
Reaction Incubation: Mix the peptide and enzyme solutions at a specific ratio (e.g., 100:1 substrate to enzyme) and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as trifluoroacetic acid (TFA) or by heating.
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide.
Cell Permeability Assay (Caco-2)
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[2][15][16]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation: Add the test peptide solution to the apical (donor) side of the Transwell® insert and fresh buffer to the basolateral (receiver) side.
-
Sampling: At various time points, take samples from the basolateral side and replace with fresh buffer.
-
Analysis: Quantify the concentration of the peptide in the collected samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: Experimental workflow for a proteolytic stability assay.
Caption: Experimental workflow for a Caco-2 cell permeability assay.
Modulation of Signaling Pathways
N-methylated peptides can be designed to modulate various cellular signaling pathways. Due to the lack of specific examples for N-methylated cysteine peptides in the literature, the following diagrams illustrate how a generic peptide modulator might interact with two well-studied pathways: a G-protein coupled receptor (GPCR) pathway and the Wnt/β-catenin pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 14. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Fmoc-N-Me-D-Cys(Trt)-OH in Common SPPS Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in SPPS and the Importance of Solubility
Solid-phase peptide synthesis relies on the sequential addition of amino acid residues to a growing peptide chain anchored to a solid support. The success of each coupling step is critically dependent on the adequate solvation of both the peptide-resin and the incoming protected amino acid.[1] Poor solubility of an Fmoc-amino acid, such as Fmoc-N-Me-D-Cys(Trt)-OH, can lead to significant challenges, including incomplete reactions, slow kinetics, and the formation of deletion sequences in the final peptide product.[2][3]
The choice of solvent is therefore a crucial parameter in SPPS. The ideal solvent should effectively solvate the resin, the growing peptide chain, and the activated amino acid, facilitating efficient diffusion and reaction.[1] Polar aprotic solvents are generally favored for their ability to dissolve the wide range of reagents used in SPPS.[4]
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | N-α-Fmoc-N-α-methyl-S-trityl-D-cysteine |
| CAS Number | 944797-51-7, 1349807-46-0 |
| Molecular Formula | C38H33NO4S |
| Molecular Weight | 599.74 g/mol |
| Appearance | White to off-white powder or crystals |
| Storage Conditions | 2-8°C |
Data sourced from publicly available chemical supplier information.[5][6]
Factors Influencing the Solubility of this compound
Several structural and environmental factors contribute to the solubility of this compound in SPPS solvents:
-
The Fmoc Group: The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group can lead to π-π stacking and aggregation, which reduces solubility.[7]
-
N-Methylation: The presence of a methyl group on the α-amino nitrogen can impact the conformational flexibility of the amino acid derivative. While N-methylation has been shown to increase aqueous solubility and lipophilicity in some contexts, its effect in polar aprotic solvents can be complex.[8]
-
Trityl (Trt) Protecting Group: The bulky trityl group protecting the cysteine thiol is highly hydrophobic and can significantly influence solubility.
-
Solvent Choice: The polarity and solvating power of the solvent are critical. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents in SPPS, with NMP generally having a higher solvating power, especially for hydrophobic and aggregating sequences.[1][9] Dichloromethane (DCM) is less commonly used in Fmoc chemistry due to potential side reactions with piperidine.[1]
-
Temperature: Solubility generally increases with temperature. Gentle heating can be an effective method to dissolve sparingly soluble Fmoc-amino acids.[7]
-
Purity of Reagents: The purity of the Fmoc-amino acid and the solvent can affect solubility. For instance, DMF can degrade over time to form dimethylamine, which can interfere with the synthesis.[1]
Qualitative Solubility in Common SPPS Solvents
While precise quantitative data is lacking, a qualitative assessment of the solubility of this compound in common SPPS solvents can be extrapolated from the general behavior of other hydrophobic, protected Fmoc-amino acids.
| Solvent | General Solubility of Hydrophobic Fmoc-Amino Acids | Notes |
| N,N-Dimethylformamide (DMF) | Generally good, but can be challenging for aggregating sequences. | The most common solvent for SPPS.[1] Purity is crucial. |
| N-Methyl-2-pyrrolidone (NMP) | Often better than DMF for hydrophobic and difficult sequences. | Higher solvating power than DMF.[1][7] |
| Dichloromethane (DCM) | Moderate to good for many Fmoc-amino acids, but less effective for solvating growing peptide chains. | Less common in Fmoc SPPS due to reactivity with piperidine.[1] |
| Dimethyl Sulfoxide (DMSO) | Excellent for many poorly soluble compounds. | Can be used as a co-solvent to enhance solubility.[7] |
Strategies for Improving Solubility
When encountering solubility issues with this compound, the following strategies can be employed:
-
Sonication: Using an ultrasonic bath can help to break up aggregates and facilitate dissolution.[7]
-
Gentle Heating: Warming the solution to around 37°C can increase solubility. However, prolonged heating should be avoided to prevent degradation.[7]
-
Solvent Mixtures: Adding a stronger solvent like NMP or DMSO to DMF can enhance solubility.[7] For particularly difficult cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) has been reported to be effective.[7]
-
Use of Chaotropic Salts: For on-resin aggregation issues, washing with a solution containing chaotropic salts like NaClO₄ or LiCl can disrupt hydrogen bonds.[7]
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, it is recommended to determine it experimentally. The following protocol outlines a general "shake-flask" method followed by HPLC analysis.
Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound
-
High-purity SPPS-grade solvents (e.g., DMF, NMP)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials.
-
Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.
-
Seal the vials and vortex for 1-2 minutes.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
-
Sample Clarification:
-
Sample Preparation for Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample of the saturated solution into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.[2]
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualizing Workflows
The following diagrams illustrate key workflows relevant to the use of this compound in SPPS.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting logic for Fmoc-amino acid solubility issues.
Conclusion and Recommendations
The solubility of this compound is a critical parameter for its successful incorporation into synthetic peptides. While specific quantitative data is not widely published, a sound understanding of the factors influencing the solubility of hydrophobic and protected Fmoc-amino acids provides a strong basis for its effective use.
-
Primary Solvent: High-purity, amine-free DMF remains the recommended primary solvent.
-
Alternative Solvents: NMP should be considered as an alternative, particularly for sequences prone to aggregation or if solubility issues arise.
-
Solubility Enhancement: Sonication, gentle heating, and the use of co-solvents like NMP or DMSO are effective strategies to address poor solubility.
-
Experimental Verification: It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems and at their desired operating temperatures to ensure optimal and reproducible synthesis outcomes.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C38H33NO4S | CID 53229953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Online CAS Number 921604-15-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Analysis of Fmoc-N-Me-D-Cys(Trt)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Fmoc-N-Me-D-Cys(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The strategic incorporation of N-methylated amino acids can impart unique conformational constraints and enhanced proteolytic stability to synthetic peptides. Understanding the spectroscopic characteristics of this reagent is paramount for accurate identification, purity assessment, and quality control.
Mass Spectrometry Data
Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of protected amino acids. The primary species observed in the positive ion mode mass spectrum is the protonated molecule ([M+H]⁺). Due to the presence of trace amounts of salts in the sample or mobile phase, adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) are also frequently detected.
Expected Molecular Ions:
| Ion Type | Chemical Formula | Calculated m/z | Notes |
| Protonated Molecule [M+H]⁺ | [C₃₈H₃₃NO₄S + H]⁺ | 600.2 | The primary ion of interest. |
| Sodium Adduct [M+Na]⁺ | [C₃₈H₃₃NO₄S + Na]⁺ | 622.2 | Commonly observed. |
| Potassium Adduct [M+K]⁺ | [C₃₈H₃₃NO₄S + K]⁺ | 638.2 | Can be observed depending on solvent and sample purity. |
Note: The calculated m/z values are based on the monoisotopic mass of the most common isotopes.
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion, typically the protonated molecule ([M+H]⁺). The fragmentation of this compound is primarily characterized by the lability of the trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Major Predicted MS/MS Fragments for [M+H]⁺ at m/z 600.2:
| Precursor m/z | Fragment m/z | Neutral Loss (Da) | Description |
| 600.2 | 357.1 | 243.1 | Loss of the trityl cation, a highly stable carbocation. |
| 600.2 | 243.1 | 357.1 | Formation of the trityl cation, often a dominant peak. |
| 600.2 | 422.1 | 178.1 | Loss of the fluorenyl group from the Fmoc protecting group. |
| 600.2 | 378.1 | 222.1 | Loss of the entire Fmoc group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectroscopic Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Fmoc-H | 7.8 - 7.2 | Multiplet | Aromatic protons of the fluorenyl group. |
| Trt-H | 7.5 - 7.1 | Multiplet | Aromatic protons of the trityl group. |
| Fmoc-CH | ~4.2 | Triplet | Methine proton of the Fmoc group. |
| Fmoc-CH₂ | ~4.4 | Doublet | Methylene protons of the Fmoc group. |
| α-CH | ~4.6 | Doublet of Doublets | Alpha-proton of the cysteine backbone. |
| β-CH₂ | ~2.9 | Multiplet | Beta-protons of the cysteine side chain. |
| N-CH₃ | ~2.8 - 3.2 | Singlet | N-methyl protons. This is a key distinguishing signal. |
Predicted ¹³C NMR Spectroscopic Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | ~175 | Carboxylic acid carbon. |
| Fmoc (C=O) | ~156 | Carbonyl carbon of the Fmoc group. |
| Aromatic (Fmoc & Trt) | 144 - 120 | Aromatic carbons of the Fmoc and trityl groups. |
| Trt-C (quaternary) | ~67 | Quaternary carbon of the trityl group. |
| Fmoc-CH₂ | ~67 | Methylene carbon of the Fmoc group. |
| α-C | ~55 | Alpha-carbon of the cysteine backbone. |
| Fmoc-CH | ~47 | Methine carbon of the Fmoc group. |
| β-C | ~34 | Beta-carbon of the cysteine side chain. |
| N-CH₃ | ~30 - 35 | N-methyl carbon. |
Experimental Protocols
NMR Spectroscopy
A general protocol for the acquisition of NMR spectra for Fmoc-protected N-methylated amino acids is as follows:
-
Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Data Acquisition: A standard one-dimensional proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Data Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Mass Spectrometry
A general protocol for the acquisition of mass spectra for Fmoc-protected amino acids is as follows:
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) or quadrupole time-of-flight (ESI-Q-TOF) mass spectrometer is commonly used.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive ion mode over a suitable mass range (e.g., m/z 100-1000).
-
MS/MS Data Acquisition: For fragmentation analysis, the protonated molecule ([M+H]⁺) is selected as the precursor ion in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
-
Data Processing: The acquired mass spectra are processed using the instrument's software to identify the molecular ions, adducts, and major fragment ions.
Visualizations
Caption: NMR Spectroscopy Experimental Workflow.
Caption: Mass Spectrometry Experimental Workflow.
A Technical Guide to Fmoc-N-Me-D-Cys(Trt)-OH: Commercial Sourcing and Application in Solid-Phase Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, Fmoc-N-Me-D-Cys(Trt)-OH is a critical building block for the synthesis of complex and modified peptides. This N-methylated and D-enantiomer of cysteine, protected with Fmoc for the amine and Trityl for the thiol group, offers unique advantages in creating peptides with enhanced stability and novel functionalities. This guide provides an in-depth overview of its commercial availability, pricing, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).
Commercial Suppliers and Pricing
A variety of chemical suppliers offer this compound, catering to the needs of research and development laboratories. The pricing can vary based on purity, quantity, and the supplier. Below is a summary of some of the key commercial sources.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 773069 | 97% (HPLC) | 1 g | $514.50 |
| Santa Cruz Biotechnology | sc-281861 | - | - | Inquire |
| Amerigo Scientific | FC01259043BIO | - | - | Inquire |
| BLDpharm | BD00829685 | - | - | Inquire |
| Advanced ChemTech | FC2161 | - | - | Inquire |
Note: Prices are subject to change and may not include shipping and handling fees. Purity and availability should be confirmed with the supplier at the time of order.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C38H33NO4S |
| Molecular Weight | 599.74 g/mol [1] |
| Appearance | Powder or crystals |
| Storage Temperature | 2-8°C |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis. The key steps include resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and deprotection.
Resin Preparation and Swelling
The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).
-
Procedure:
-
Weigh the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature.[2] This ensures that the reactive sites within the resin are accessible.
-
After swelling, drain the DMF.
-
Fmoc Group Deprotection
The temporary Fmoc protecting group on the N-terminus of the growing peptide chain must be removed before the next amino acid can be coupled.
-
Procedure:
-
Add a 20% solution of piperidine in DMF to the swollen resin.[3]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Coupling of this compound
The coupling of N-methylated amino acids can be more challenging than their non-methylated counterparts due to steric hindrance. The choice of coupling reagent is crucial for achieving high efficiency.
-
Reagents:
-
This compound (3 equivalents relative to the resin loading)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents) or DIC (N,N'-Diisopropylcarbodiimide) (3 equivalents) are commonly used.[2] HATU is also recommended for coupling N-methylated amino acids.
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents) or 2,4,6-collidine. The use of a hindered base like collidine can help to minimize racemization.[2]
-
Solvent: DMF
-
-
Procedure (using HBTU/DIPEA):
-
Dissolve this compound and HBTU in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[4] A negative Kaiser test (no color change) indicates that all primary amines have reacted.
-
After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Capping (Optional)
To block any unreacted amino groups and prevent the formation of deletion peptide sequences, a capping step can be performed.
-
Procedure:
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Agitate for 15-30 minutes at room temperature.
-
Wash the resin with DMF.
-
Chain Elongation
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the Trityl group on the cysteine, are removed.
-
Cleavage Cocktail: A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. The Trityl group is labile to TFA.[5] A typical mixture is 95% TFA, 2.5% TIS, and 2.5% water. TIS acts as a scavenger to trap the reactive trityl cations released during deprotection.
-
Procedure:
-
Wash the final peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dry resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
-
Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow and Signaling Pathways
This compound is a building block for peptide synthesis and is not directly involved in cell signaling. The following diagram illustrates the general workflow for its incorporation into a peptide chain via Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.
The incorporation of D-amino acids and N-methylation can significantly impact the biological activity and pharmacokinetic properties of peptides.[6] D-amino acids can increase resistance to enzymatic degradation, while N-methylation can improve membrane permeability and metabolic stability.[7][8] The trityl-protected thiol group of the cysteine residue allows for selective deprotection and subsequent modifications, such as disulfide bond formation for cyclization or conjugation to other molecules.[9] These strategies are crucial in the design of novel peptide-based therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety and Handling of Fmoc-N-Me-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Fmoc-N-Me-D-Cys(Trt)-OH, a specialized amino acid derivative crucial in peptide synthesis and drug development. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of this reagent.
Chemical Identification and Physical Properties
This compound is an N-terminally protected derivative of the D-enantiomer of N-methyl cysteine. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the amino group, while the trityl (Trt) group protects the thiol side chain, preventing unwanted side reactions during peptide synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid | [1] |
| Synonyms | N-Fmoc-N-methyl-S-trityl-D-cysteine, Fmoc-NMe-D-Cys(Trt)-OH | [1][2] |
| CAS Number | 944797-51-7, 1349807-46-0 | [1][3] |
| Molecular Formula | C₃₈H₃₃NO₄S | [1][2] |
| Molecular Weight | 599.74 g/mol | |
| Appearance | White to off-white powder or crystals | [2][4] |
| Melting Point | 234-239 °C | |
| Storage Temperature | 2-8°C or 15-25°C | |
| Solubility | Soluble in dichloromethane |
Hazard Identification and Safety Precautions
While some safety data sheets (SDS) indicate no known OSHA hazards, it is crucial to handle this compound with the care afforded to all laboratory chemicals, as comprehensive toxicological data is largely unavailable.[2] Potential health effects include irritation upon inhalation or contact with skin and eyes.[2]
Table 2: Hazard Summary
| Hazard Category | Statement | Pictogram |
| Acute Oral Toxicity | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Note: Hazard statements and pictograms are based on GHS classifications for similar compounds and may not be universally listed for this specific substance.[5] Always refer to the supplier-specific SDS.
General Handling Workflow
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Exposure Controls and Personal Protection
To minimize exposure, engineering controls and appropriate personal protective equipment (PPE) are mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | [2] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat. Inspect gloves before use. | [2] |
| Respiratory Protection | Use a NIOSH-approved respirator or work in a certified chemical fume hood, especially when handling powders. | [2] |
| Hygiene Measures | Wash hands thoroughly after handling. Change contaminated clothing immediately. | [2] |
First-Aid Measures
In the event of exposure, follow these first-aid guidelines and seek medical attention.
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[2][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Accidental Release Measures
In case of a spill, follow a structured response to ensure safety and proper cleanup.
Spill Response Decision Tree
This diagram provides a logical flow for responding to a spill of this compound.
Caption: Decision tree for responding to an accidental spill.
Cleanup Procedure:
-
Personal Precautions: Use appropriate PPE, including respiratory protection. Avoid dust formation.[2]
-
Environmental Precautions: Prevent the substance from entering drains.[6]
-
Containment and Cleanup: For small spills, sweep up the material and place it in a suitable, closed container for disposal.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Handling, Storage, and Disposal
Proper handling and storage are critical for maintaining the stability and integrity of the reagent.
Table 5: Handling and Storage Guidelines
| Guideline | Recommendation | Source |
| Safe Handling | Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area. | [2] |
| Storage | Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Recommended storage is often between 2-8°C. | [2] |
| Incompatibilities | Strong oxidizing agents. | |
| Disposal | Dispose of waste material in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[2] |
Experimental Protocols: Use in Peptide Synthesis
General Coupling Protocol Workflow
This diagram illustrates the key steps for incorporating the amino acid into a peptide chain.
Caption: General workflow for amino acid coupling in SPPS.
Detailed Methodology:
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.[7]
-
Amino Acid Activation: In a separate vial, dissolve this compound (typically 3 equivalents relative to the resin's substitution level), a coupling reagent (e.g., HATU, HBTU; ~2.9 eq.), and a base such as N,N-Diisopropylethylamine (DIPEA; ~6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.[4][7]
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[7]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[7]
-
Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with solvents like DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[7]
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always consult the most recent Safety Data Sheet from your supplier and follow all institutional safety protocols.
References
- 1. This compound | C38H33NO4S | CID 53229953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemscene.com [chemscene.com]
- 4. Fmoc-N-Me-Cys(Trt)-OH 97 HPLC 944797-51-7 [sigmaaldrich.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Solid-Phase Synthesis of Peptides Containing Fmoc-N-Me-D-Cys(Trt)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylated amino acids are of significant interest in drug development as their incorporation into peptides can enhance proteolytic stability, improve cell permeability, and modulate conformation.[1] However, the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated residues, such as N-Me-D-Cys(Trt)-OH, presents challenges. The steric hindrance from the N-methyl group significantly slows down the coupling reaction, necessitating optimized protocols and more potent coupling reagents compared to standard SPPS.[1][2] This document provides a detailed protocol for the efficient incorporation of Fmoc-N-Me-D-Cys(Trt)-OH into a peptide sequence using Fmoc/tBu chemistry, followed by resin cleavage and final deprotection.
The trityl (Trt) group is a widely used, acid-labile protecting group for the sulfhydryl side chain of cysteine.[3][4] Its removal occurs concurrently with peptide cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[3][5] However, this process generates reactive trityl cations, which require the use of scavenger reagents to prevent side reactions.[3][5]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound | Peptide Synthesis Grade | --- |
| Rink Amide or Wang Resin | 100-200 mesh | --- |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | --- |
| Dichloromethane (DCM) | ACS Grade | --- |
| Piperidine | ACS Grade | --- |
| HATU | Peptide Synthesis Grade | --- |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | --- |
| Trifluoroacetic Acid (TFA) | Reagent Grade | --- |
| Triisopropylsilane (TIS) | Reagent Grade | --- |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | --- |
| Diethyl Ether | Anhydrous | --- |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single synthesis cycle for the incorporation of this compound. The procedure is performed on a 0.1 mmol scale.
1. Resin Preparation:
-
Swell the peptide-resin (pre-loaded with the preceding amino acid) in DMF for 30-60 minutes in a reaction vessel.[2][6]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Agitate for 5 minutes, then drain.[7]
-
Repeat with a fresh 20% piperidine in DMF solution for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[2]
3. Coupling of this compound:
-
Due to steric hindrance, a highly efficient coupling reagent such as HATU is recommended.[1][2][9] HBTU and HCTU are generally less effective for N-methylated amino acids.[1]
-
Activation: In a separate vial, pre-activate the amino acid by dissolving this compound (4 eq.), HATU (3.9 eq.), in DMF. Add DIEA (8 eq.) and allow the mixture to stand for 1-3 minutes.[1][2] Pre-activation is crucial to prevent the guanidinylation of the N-terminal amine by HATU.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.[2] The coupling of an N-methylated residue can be significantly slower than standard couplings.
-
Monitoring: Monitor the reaction for completion. Standard ninhydrin (Kaiser) tests are ineffective for N-methylated amines. The bromophenol blue test is a suitable alternative.[1]
-
If the coupling is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.
4. Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.[2]
This cycle is repeated for each subsequent amino acid in the peptide sequence.
SPPS Cycle Parameters
| Step | Reagent/Solvent | Duration | Equivalents (vs. Resin) |
|---|---|---|---|
| Swelling | DMF | 30-60 min | - |
| Deprotection (x2) | 20% Piperidine in DMF | 5 min, then 20 min | - |
| Washing | DMF | 5 x 1 min | - |
| Activation | This compound / HATU / DIEA in DMF | 1-3 min | 4 eq / 3.9 eq / 8 eq |
| Coupling | Activated Amino Acid Solution | 2-4 hours | - |
| Washing | DMF, DCM | 6 x 1 min | - |
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide from the solid support and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
1. Resin Preparation:
-
After the final synthesis cycle, perform a final Fmoc deprotection as described above.
-
Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[3][4]
2. Cleavage Reaction:
-
Prepare a fresh cleavage cocktail. For peptides containing Cys(Trt), a cocktail with effective scavengers is essential to trap the liberated trityl cations.[3][5]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[3][4]
-
Agitate the mixture at room temperature for 2-3 hours.
Cleavage Cocktail Compositions
| Reagent Name | Composition | Application Notes |
|---|---|---|
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A lower-odor option effective for scavenging trityl groups.[5] Not suitable if methionine is present.[10] |
| Standard TIS | 95% TFA / 2.5% H₂O / 2.5% TIS | A general-purpose cocktail. TIS is a highly effective scavenger for trityl cations.[3][5] |
| Reagent K | 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDT | A robust, "universal" cocktail for peptides with multiple sensitive residues like Cys, Trp, and Met.[3][5][11] |
3. Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture into a collection tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[3][11]
-
Concentrate the TFA solution to approximately 10-20% of its original volume using a stream of nitrogen.
-
Add the concentrated solution dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[3][4]
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.[3]
-
Dry the crude peptide pellet under vacuum.
4. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow Visualization
Caption: Workflow for SPPS incorporation of N-methylated cysteine and final cleavage.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. pnas.org [pnas.org]
- 10. peptide.com [peptide.com]
- 11. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Application Notes and Protocols for the Efficient Incorporation of Fmoc-N-Me-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Cys(Trt)-OH, into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can improve proteolytic stability, increase cell permeability, and modulate conformation, thereby leading to peptides with improved pharmacokinetic profiles and biological activity. However, the coupling of N-methylated amino acids, particularly sterically hindered ones like this compound, presents a significant challenge in solid-phase peptide synthesis (SPPS). The increased steric bulk around the nitrogen atom reduces its nucleophilicity, slowing down the kinetics of peptide bond formation and often leading to incomplete coupling reactions.[1]
This document provides a comprehensive guide to selecting appropriate coupling reagents and optimized protocols for the successful incorporation of this compound into peptide chains. The selection of a potent coupling reagent is paramount to overcoming the steric hindrance and achieving high coupling efficiency.[1][2]
Overview of Suitable Coupling Reagents
The primary challenge in coupling N-methylated amino acids is the reduced nucleophilicity of the secondary amine, necessitating the use of highly reactive coupling reagents.[3] These reagents activate the carboxylic acid of the incoming amino acid, making it more susceptible to nucleophilic attack. Reagents are broadly classified into uronium/aminium salts and phosphonium salts.[2]
Uronium/Aminium Salts:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to the formation of highly reactive OAt esters.[1][4][5] It is often the reagent of choice for difficult couplings, including N-methylated residues.[6][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and efficient coupling reagent, though generally considered slightly less reactive than HATU for highly hindered systems.[2][7]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that offers coupling efficiencies comparable to HATU.[8] It is based on OxymaPure, making it a safer alternative to benzotriazole-based reagents like HATU and HBTU, as it avoids potentially explosive byproducts.[8][9]
Phosphonium Salts:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): An efficient coupling reagent that avoids the potential for guanidinylation, a side reaction that can occur with uronium salts.[2][10] It is a good alternative to BOP, which produces a carcinogenic byproduct.[8]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A highly reactive phosphonium salt that has been used successfully for coupling N-methyl amino acids.[6]
Carbodiimides:
-
DIC (N,N'-Diisopropylcarbodiimide): Often used in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure.[8][11] The DIC/HOBt combination is a classic and cost-effective method, but may be less efficient for highly hindered couplings compared to uronium or phosphonium salts.[1] The use of DIC with additives is recommended to minimize racemization, especially for cysteine derivatives.[11][12]
Quantitative Data on Coupling Reagent Performance
The following table summarizes the general performance of recommended coupling reagents for sterically hindered and N-methylated amino acids, providing a basis for reagent selection.
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Features & Recommendations |
| HATU | Uronium/Aminium Salt | Very High | Highly efficient, generates reactive OAt esters.[1][4] Recommended for the most challenging couplings.[6] |
| COMU | Uronium/Aminium Salt | Very High | Comparable efficiency to HATU.[8] Safer, non-explosive, and reduced allergenic potential.[8] |
| HBTU | Uronium/Aminium Salt | High | A widely used and effective reagent for many difficult couplings.[2] |
| PyBOP | Phosphonium Salt | High | Avoids guanidinylation side reactions.[10] A safer alternative to BOP.[8] |
| PyBrOP | Phosphonium Salt | Very High | Particularly effective for N-methylated amino acids.[6] |
| DIC/HOBt | Carbodiimide | Moderate to High | Cost-effective; use is recommended to minimize racemization of cysteine residues.[11][12] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using recommended reagents in solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.[3]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), a longer reaction time or a double coupling may be necessary.[3]
-
-
Monitoring the Coupling:
-
Perform a bromophenol blue test to monitor the completion of the coupling.[6] A negative test (yellow beads) indicates a complete reaction. The standard Kaiser test is not suitable for secondary amines.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.
-
Protocol 2: Coupling using COMU
This protocol utilizes the safer and highly efficient COMU reagent.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents).
-
Allow for a short pre-activation time of 20-30 seconds.[9]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Coupling using DIC/OxymaPure
This protocol is a cost-effective option that minimizes racemization.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation:
-
In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the this compound/OxymaPure solution to the deprotected resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the coupling of this compound in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 921604-15-1 | Benchchem [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Application Notes and Protocols: Deprotection of the Trityl (Trt) Group from N-Me-D-Cys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for the deprotection of the Trityl (Trt) group from N-methyl-D-cysteine (N-Me-D-Cys). The protocols detailed below are based on established methods for cysteine deprotection, with special considerations for the N-methylated analogue.
Introduction
The trityl (Trt) group is a widely used protecting group for the thiol side chain of cysteine in peptide synthesis due to its steric bulk and acid lability.[1] Its removal is a critical step in the synthesis of cysteine-containing peptides. While the deprotection of Trt from cysteine is well-documented, the presence of an N-methyl group on the cysteine residue can influence the reaction conditions required for efficient and clean deprotection. N-methylation can affect the electronic properties and steric environment of the amino acid, potentially altering the kinetics and side-product profile of the deprotection reaction.
This document outlines the most common and effective methods for Trt deprotection from N-Me-D-Cys, including acid-catalyzed cleavage and oxidative methods. Detailed protocols, quantitative data, and visual workflows are provided to guide researchers in selecting and performing the optimal deprotection strategy.
Deprotection Methods Overview
The selection of a deprotection method for the Trt group from N-Me-D-Cys depends on several factors, including the stability of other protecting groups in the molecule, the desired final state of the cysteine residue (free thiol or disulfide), and the overall chemical environment of the substrate.
Acid-Catalyzed Deprotection
Acid-catalyzed cleavage is the most common method for removing the Trt group. The mechanism involves the protonation of the ether oxygen followed by the formation of the highly stable trityl cation.[2] To prevent the re-attachment of the trityl cation to the free thiol, scavengers are essential.[3]
Key Considerations for N-Me-D-Cys:
The N-methylation of Cys(Trt) can be challenging, as some N-methylation conditions can lead to premature Trt deprotection and subsequent thiazolidine formation.[4][5] This suggests a potential increase in the acid lability of the S-Trt bond in the N-methylated context. Therefore, milder acidic conditions than those used for standard Cys(Trt) deprotection may be effective and are worth exploring to enhance selectivity.
Oxidative Deprotection (Iodine-Mediated)
Treatment with iodine provides a method for the concomitant deprotection of the Trt group and the formation of a disulfide bond. This method is particularly useful in the synthesis of cyclic peptides or peptides containing disulfide bridges.
Quantitative Data Summary
The following table summarizes the various reagent cocktails and conditions for the deprotection of the Trityl group from cysteine residues. While this data is primarily derived from studies on Cys(Trt), it serves as a strong starting point for the optimization of N-Me-D-Cys(Trt) deprotection.
| Method | Reagent Cocktail | Composition (v/v/v) | Reaction Time | Temperature | Yield (%) | Notes |
| Standard TFA Cleavage | Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water | 95 : 2.5 : 2.5 | 2 - 4 hours | Room Temp | >90 | General purpose for complete deprotection.[3] |
| Mild TFA Cleavage | TFA / Dichloromethane (DCM) / TIS | 10 : 87.5 : 2.5 | 30 minutes | Room Temp | Not Specified | Suggested for selective deprotection.[6] |
| Formic Acid Cleavage | Formic Acid (97+%) | Neat | 3 minutes | Room Temp | 85 - 95 | A milder alternative to TFA.[2][4] |
| Iodine-Mediated Oxidation | Iodine in DCM | 0.1 M solution | 5 minutes | Room Temp | Not Specified | Leads to disulfide bond formation.[7] |
| On-Resin Deprotection | DCM / TFA / TIS | 35 : 4 : 1 | 1 hour | 21°C | Not Specified | For selective on-resin deprotection.[8] |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Deprotection of N-Me-D-Cys(Trt)
This protocol describes the complete deprotection of the Trt group from a peptide containing N-Me-D-Cys, typically performed as the final step in solid-phase peptide synthesis (SPPS).
Materials:
-
N-Me-D-Cys(Trt)-containing peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)[3]
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Swell the dried peptide-resin in DCM for 30 minutes.
-
Wash the resin with DMF (3x) followed by DCM (3x).
-
Dry the resin under vacuum for at least 1 hour.
-
In a well-ventilated fume hood, add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange due to the formation of the trityl cation.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and byproducts.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Iodine-Mediated Oxidative Deprotection and Disulfide Bond Formation
This protocol is suitable for the simultaneous deprotection of the Trt group and the formation of a disulfide bond.
Materials:
-
Trityl-protected peptide
-
Dichloromethane (DCM)
-
0.1 M solution of Iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)[4]
-
Chromatography column (e.g., Sephadex)
Procedure:
-
Dissolve the Trityl-protected peptide in DCM (e.g., 1 mL per micromole of peptide).[4]
-
Add 2.2 equivalents of a 0.1 M solution of iodine in DCM.[4]
-
Stir the reaction mixture at room temperature for 5 minutes.[4]
-
Quench the reaction by adding the 0.2 M citrate buffer containing ascorbic acid.
-
Isolate the resulting peptide by chromatography.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the deprotection process.
Caption: General workflow for Trityl deprotection in solid-phase peptide synthesis.
Caption: Mechanism of acid-catalyzed Trityl deprotection with a scavenger.
Troubleshooting and Side Reactions
Incomplete deprotection and side reactions can occur during the removal of the Trt group.
-
Incomplete Deprotection: The cleavage of the Trt group by TFA is a reversible reaction.[3] Insufficient scavenging of the liberated trityl cation can lead to its re-attachment to the deprotected thiol.
-
Solution: Ensure an adequate amount of scavenger (e.g., TIS) is used. For stubborn deprotections, extending the cleavage time or performing a second cleavage may be necessary.[7]
-
-
Oxidation: The free thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or oligomers.
-
Solution: The inclusion of a reducing agent like 1,2-ethanedithiol (EDT) in the cleavage cocktail can help maintain the reduced state of the cysteine residue.[3]
-
-
Alkylation: Reactive carbocations from other protecting groups (e.g., tert-butyl) can alkylate the cysteine thiol.
-
Solution: The use of effective scavengers is crucial to quench these reactive intermediates.
-
By understanding the principles of Trt deprotection and considering the specific nature of N-Me-D-Cys, researchers can effectively remove this protecting group and obtain their target peptides in high purity and yield.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Cysteine, N-methyl- | 95244-61-4 | Benchchem [benchchem.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
Application Notes and Protocols for Fmoc-N-Me-D-Cys(Trt)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-D-Cys(Trt)-OH is a specialized amino acid derivative crucial for the synthesis of advanced cyclic peptides. The incorporation of an N-methyl group on the peptide backbone introduces significant steric hindrance and removes a hydrogen bond donor, which can profoundly influence the peptide's conformational flexibility, metabolic stability, and membrane permeability.[1] The D-configuration of the cysteine residue further enhances resistance to enzymatic degradation by proteases, a critical attribute for therapeutic peptide development.[2][3] The trityl (Trt) group provides robust protection for the cysteine's thiol side-chain, preventing unwanted side reactions during peptide synthesis, and is readily removable under acidic conditions during the final cleavage step.[2][4]
These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS) for the creation of cyclic peptides. Detailed protocols for incorporation, cyclization, and deprotection are provided, along with a summary of critical quantitative data to aid in experimental design and optimization.
Key Advantages of Incorporating this compound
-
Enhanced Proteolytic Stability: The N-methyl group and the D-amino acid configuration sterically hinder the approach of proteolytic enzymes, significantly increasing the in-vivo half-life of the resulting peptide.[2][3][4]
-
Improved Membrane Permeability: The reduction in hydrogen bond donors by N-methylation can decrease the energetic penalty for the peptide to move from an aqueous environment into a lipid bilayer, potentially improving oral bioavailability.
-
Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures like turns or helices that are essential for receptor binding and biological activity.[4]
-
Structural Diversity: The unique properties of this derivative allow for the creation of novel cyclic peptide architectures with tailored therapeutic properties.
Data Presentation
The following tables summarize critical quantitative data related to the use of cysteine derivatives in peptide synthesis. While specific data for this compound is limited in publicly available literature, the data for the closely related Fmoc-Cys(Trt)-OH provides a valuable baseline for understanding potential challenges, particularly concerning racemization.
Table 1: Racemization of Cysteine Derivatives with Various Coupling Reagents
| Amino Acid Derivative | Coupling Reagent/Condition | Racemization (%) | Notes |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | Standard carbodiimide activation shows a notable level of racemization.[4][5] |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA (Microwave, 50°C) | 10.9 | Uronium-based reagents, especially with heat, can significantly increase racemization.[4] |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA (Microwave, 80°C) | 26.6 | Increased temperature leads to higher racemization.[4] |
Note: Due to the steric hindrance of the N-methyl group, more forceful coupling conditions are often required for this compound, which may increase the risk of racemization. Careful selection of coupling reagents and conditions is paramount.
Table 2: Recommended Cleavage Cocktails for Trityl Group Deprotection
| Cocktail | Composition (v/v/v) | Primary Use and Scavengers |
| Standard | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues. TIS effectively scavenges the trityl cation. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues like Cys, Met, or Trp. Provides a broader range of scavengers. |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence, followed by cyclization and final deprotection.
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of the sterically hindered this compound.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU, HCTU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit or other method for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of the N-methyl group, extended coupling times are often necessary.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents and byproducts.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes a common method for on-resin cyclization of a linear peptide containing this compound. This strategy often utilizes a resin that allows for side-chain attachment of an amino acid (e.g., Asp or Glu).
Materials:
-
Fully assembled linear peptide-resin attached via a side-chain linker
-
Cyclization reagents (e.g., HATU, HOBt, DIPEA)
-
Anhydrous DMF
Procedure:
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the linear peptide-resin as described in Protocol 1, Step 2.
-
C-Terminus Deprotection: If the C-terminus is protected with a group orthogonal to the resin linker (e.g., Allyl), deprotect it according to the appropriate protocol.
-
Cyclization:
-
Swell the deprotected linear peptide-resin in DMF.
-
In a separate vial, prepare the cyclization cocktail (e.g., HATU, HOBt, and DIPEA in DMF).
-
Add the cyclization cocktail to the resin. The reaction is typically performed at high dilution to favor intramolecular cyclization over intermolecular oligomerization.
-
Agitate the reaction mixture for 12-24 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Once the cyclization is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and then dry under vacuum.
-
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the final steps to obtain the purified cyclic peptide.
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail (see Table 2)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Cleavage and Trt Deprotection:
-
Treat the dry cyclized peptide-resin with the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
-
Drying: Dry the crude peptide under vacuum or by lyophilization.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile containing 0.1% TFA).
-
Purify the cyclic peptide by preparative RP-HPLC using a suitable gradient.
-
Collect and lyophilize the fractions containing the pure peptide.
-
Signaling Pathway Considerations
Cyclic peptides synthesized with this compound are often designed to modulate specific biological pathways by targeting protein-protein interactions or receptors. The conformational constraints imposed by N-methylation and cyclization can lead to high affinity and selectivity for the target. The D-cysteine can also be crucial for interacting with specific pockets in the target protein.
Conclusion
This compound is a powerful tool for the synthesis of robust and conformationally defined cyclic peptides for therapeutic and research applications. While its use presents challenges, particularly in the coupling step due to steric hindrance, the potential benefits in terms of stability, permeability, and biological activity are substantial. The protocols and data presented here provide a foundation for the successful application of this unique building block in advanced peptide synthesis. Careful optimization of coupling and cyclization conditions will be key to achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate [jstage.jst.go.jp]
Application Notes and Protocols for Fmoc-N-Me-D-Cys(Trt)-OH: A Tool for Introducing Conformational Constraints in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic introduction of conformational constraints into peptides is a cornerstone of modern peptidomimetic design and drug discovery. Constrained peptides often exhibit enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles compared to their linear, more flexible counterparts. Fmoc-N-Me-D-Cys(Trt)-OH is a valuable and specialized building block for solid-phase peptide synthesis (SPPS) that offers a dual strategy for inducing conformational rigidity: N-methylation and the incorporation of a D-amino acid.
The N-methyl group on the peptide backbone introduces steric hindrance, which restricts the rotation around the Cα-C' and Cα-N bonds, favoring specific secondary structures such as β-turns.[1] The D-configuration of the amino acid further influences the peptide's conformational landscape and provides significant resistance to proteolytic degradation by endogenous enzymes that are stereospecific for L-amino acids.[2] The trityl (Trt) protected thiol group of the cysteine side chain allows for post-synthesis modifications, most notably the formation of disulfide bridges for cyclization, a powerful method for further constraining the peptide structure.[3]
These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including detailed protocols and considerations for its efficient incorporation and the subsequent manipulation of the peptide to achieve the desired conformational constraints.
Key Advantages of Incorporating this compound
-
Enhanced Proteolytic Stability: The presence of both an N-methyl group and a D-amino acid significantly shields the peptide backbone from enzymatic cleavage, prolonging its in vivo half-life.[2]
-
Increased Conformational Rigidity: The steric bulk of the N-methyl group restricts backbone flexibility, which can stabilize specific secondary structures like β-turns and γ-turns.[1]
-
Modulation of Receptor Binding: By locking the peptide into a more defined conformation, the affinity and selectivity for its biological target can be significantly improved.
-
Facilitation of Cyclization: The cysteine side chain provides a handle for the formation of disulfide bridges, leading to cyclic peptides with further reduced flexibility and potentially enhanced biological activity.[3]
Data Presentation
The incorporation of sterically hindered amino acids like this compound requires careful optimization of coupling conditions to maximize efficiency and minimize side reactions, particularly racemization. The choice of coupling reagent is critical. Below is a summary of racemization data for the closely related Fmoc-Cys(Trt)-OH, which serves as a valuable guide for selecting reagents for the more sterically demanding this compound.
| Coupling Reagent | Base | % Racemization of Fmoc-Cys(Trt)-OH | Reference | Notes |
| DIPCDI/Oxyma Pure | - | 3.3% | Recommended for minimizing racemization with cysteine derivatives. | |
| HBTU/DIPEA | DIPEA | High (not quantified) | Base-mediated methods tend to increase racemization. | |
| HATU/DIPEA | DIPEA | High (not quantified) | [4] | Highly efficient but can increase racemization risk. |
| PyBOP/DIPEA | DIPEA | High (not quantified) | [1] | Potent activator; use with caution regarding racemization. |
Note: For the sterically hindered this compound, coupling efficiencies may be lower, and longer reaction times or double coupling may be necessary. It is highly recommended to use coupling reagents known for low racemization, such as those based on carbodiimides with additives like Oxyma Pure.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a single this compound residue.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HATU, HBTU, or DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Additive (e.g., Oxyma Pure)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound (Sterically Hindered Coupling):
-
Pre-activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing: After successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence, using standard coupling protocols for non-hindered amino acids (e.g., 1-2 hour coupling time).
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
Protocol 2: Cleavage from Resin and Global Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
1,2-Ethanedithiol (EDT) (scavenger)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v). The scavengers (TIS and EDT) are crucial to prevent the re-attachment of the trityl cation to the deprotected cysteine thiol and to protect other sensitive residues.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Disulfide Bridge Formation (Air Oxidation)
This protocol describes the formation of an intramolecular disulfide bond in the deprotected peptide.
Materials:
-
Crude, deprotected linear peptide containing one or more cysteine residues.
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5)
-
Acetonitrile (ACN)
Procedure:
-
Peptide Dissolution: Dissolve the crude peptide in a mixture of the ammonium bicarbonate buffer and ACN to a final peptide concentration of 0.1-1 mg/mL. The ACN helps to solubilize the peptide.
-
Oxidation: Stir the solution vigorously, open to the air, at room temperature for 12-48 hours. The progress of the cyclization can be monitored by HPLC-MS.
-
Lyophilization: Once the cyclization is complete, freeze-dry the solution to remove the buffer and solvent.
-
Purification: Purify the cyclic peptide by reverse-phase HPLC.
Visualizations
Caption: Workflow for the synthesis of a constrained cyclic peptide.
Caption: Benefits of using this compound in peptide design.
References
Enhancing Peptide Stability: Application of Fmoc-N-Me-D-Cys(Trt)-OH for Improved Enzymatic Resistance
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in vivo, leading to short half-lives and reduced efficacy. A key strategy to overcome this limitation is the incorporation of non-natural amino acids that sterically hinder or prevent recognition by proteases. Fmoc-N-Me-D-Cys(Trt)-OH is a specialized amino acid derivative that combines three critical features for enhancing enzymatic resistance: N-methylation, D-stereochemistry, and a protected cysteine residue for further modification or disulfide bond formation.
This document provides detailed application notes and experimental protocols for utilizing this compound in solid-phase peptide synthesis (SPPS) to develop peptides with enhanced stability against enzymatic degradation.
Principles of Enhanced Enzymatic Resistance
The incorporation of this compound into a peptide sequence confers enzymatic stability through two primary mechanisms:
-
N-methylation: The presence of a methyl group on the amide nitrogen of the peptide backbone introduces steric hindrance.[1] This modification disrupts the hydrogen bonding patterns recognized by proteases, thereby preventing the enzyme from effectively binding to and cleaving the peptide bond.[1] A single N-methylated residue can confer protection over a four-residue window.[1]
-
D-amino acid configuration: Endogenous proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[2] The incorporation of a D-amino acid, such as D-cysteine, results in a peptide that is a poor substrate for these enzymes, leading to significantly increased resistance to proteolysis.[2][3]
The combination of both N-methylation and D-stereochemistry in a single residue provides a powerful synergistic approach to maximizing peptide stability.
Data Presentation
Table 1: Effect of N-Methylation on Peptide Half-Life [1]
| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |
| N-Me-D (at P2 position) | Trypsin | 3 h | 72 | |
| N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | |
| N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | |
| N-Me-Y (at P2' position) | Trypsin | > 42 h | > 1000 |
Table 2: Effect of D-Amino Acid Substitution on Peptide Stability [4]
| Peptide Sequence | Modification | Stability in Human Serum |
| 15TPTPTGTQTPT25 | All L-amino acids | Degraded |
| tPTPTGTQTpt | D-Thr at positions 15 and 25 | High resistance to degradation |
| tpTPTGTQTpt | D-Thr, D-Pro at positions 15, 16, 24, 25 | High resistance to degradation |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating this compound
This protocol outlines the manual incorporation of a single this compound residue into a peptide sequence using standard Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-L-amino acids
-
Coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (for standard L-amino acids):
-
Dissolve the Fmoc-L-amino acid (3 eq.) and HCTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Note: Coupling of N-methylated amino acids can be slower.
-
Dissolve this compound (3 eq.) and HCTU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated solution to the resin.
-
Allow the coupling reaction to proceed for at least 4 hours, or overnight for difficult couplings.
-
Monitor the coupling reaction. A Kaiser test will not be effective for N-methylated residues. A small-scale cleavage and mass spectrometry analysis can be used to confirm coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat steps 2 and 3 (or 4 for subsequent N-methylated residues) for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Enzymatic Stability Assay (Trypsin)
This protocol describes a general procedure for evaluating the stability of a peptide in the presence of the protease trypsin.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Trypsin stock solution (e.g., 1 mg/mL in 1 mM HCl)
-
Assay buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Quenching solution: 10% Trifluoroacetic acid (TFA) in water
-
LC-MS system for analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer.
-
Add the peptide stock solution to a final concentration of 100 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Digestion:
-
Initiate the enzymatic reaction by adding trypsin to a final enzyme:substrate ratio of 1:100 (w/w).
-
The final reaction volume should be standardized (e.g., 100 µL).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of the quenching solution (10% TFA). The T=0 sample should be taken immediately after adding the enzyme.
-
-
Sample Analysis:
-
Analyze the quenched samples by LC-MS.
-
The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.
-
Visualization of Concepts
Conclusion
The strategic incorporation of this compound into peptide sequences represents a robust and effective method for enhancing resistance to enzymatic degradation. The combination of N-methylation and D-stereochemistry provides a powerful dual-pronged approach to stabilizing peptides for therapeutic applications. The protocols provided herein offer a framework for the synthesis and evaluation of these modified peptides, enabling researchers to develop more stable and efficacious peptide-based drugs.
References
On-Resin Disulfide Bond Formation in Peptides Containing N-Methyl-D-Cysteine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids and the formation of disulfide bridges are two critical strategies in medicinal chemistry to enhance the therapeutic properties of peptides. N-methylation can improve proteolytic stability and membrane permeability, while disulfide bonds introduce conformational constraints, often leading to increased potency and receptor selectivity. This document provides detailed application notes and protocols for the on-resin formation of disulfide bonds in peptides containing N-methyl-D-cysteine (N-Me-D-Cys), a non-natural amino acid that combines the benefits of D-amino acid stability with the pharmacokinetic advantages of N-methylation.
The protocols outlined below focus on solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, which allows for the assembly of the linear peptide chain on a solid support, followed by on-resin cyclization to form the disulfide bridge prior to cleavage and final deprotection. This approach offers advantages such as minimizing intermolecular side reactions due to the pseudo-dilution effect on the resin and simplifying purification procedures.
Key Considerations for N-Me-D-Cys Peptides
The synthesis of cyclic peptides containing N-Me-D-Cys presents unique challenges. The steric hindrance from the N-methyl group can significantly slow down coupling reactions during peptide elongation and may also impede the subsequent disulfide bond formation. Therefore, careful selection of coupling reagents, protecting groups, and optimization of reaction conditions are paramount for a successful synthesis.
Orthogonal Protection Strategy: A robust orthogonal protection strategy for the cysteine residues is essential for directing the correct disulfide bond formation, especially in peptides with multiple cysteine pairs. This involves using protecting groups for the thiol side chains that can be selectively removed under conditions that do not affect other protecting groups or the resin linkage.
Data Presentation: Comparison of On-Resin Disulfide Bond Formation Methods
While direct comparative data for on-resin disulfide bond formation in N-Me-D-Cys containing peptides is limited in the literature, the following table summarizes the performance of common oxidizing agents for the cyclization of standard cysteine-containing peptides. These data can serve as a starting point for optimizing the cyclization of N-methylated analogues. It is anticipated that reaction times may need to be extended or reagent equivalents increased for N-Me-D-Cys containing peptides due to increased steric hindrance.
| Oxidizing Agent | Peptide Sequence | Cysteine Protecting Groups | Reagent Equivalents | Reaction Time | Solvent | Crude Purity/Yield | Reference |
| N-Chlorosuccinimide (NCS) | Oxytocin (CYIQNCPLG-NH2) | S-Tmp | 2 equiv | 15 min | DMF | Clean and quantitative formation | [1] |
| N-Chlorosuccinimide (NCS) | α-Conotoxin SI (ICCNPACGPKYSC-NH2) | Mmt, S-Tmp | Not specified | Not specified | DMF | 70% purity | [2] |
| Iodine (I2) | Apamin (CNCKAPETALCARRCQQH-NH2) | Mmt, Acm | 15 equiv | 60 min (optimized to 10 equiv, 30 min) | Not specified | Quantitative conversion | |
| Thallium(III) trifluoroacetate (Tl(TFA)3) | General Cys(Acm) peptides | Acm | Not specified | Not specified | DMF | Effective conversion | |
| Npys-OMe | Oxytocin (CYIQNCPLG-NH2) | Not specified | Not specified | 1 h | 0.4 M LiCl/DMF | High purity | [3] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-Me-D-Cys(StBu)-OH Building Block
The synthesis of N-methylated peptides requires the corresponding N-methylated amino acid building blocks. The following protocol is adapted for the synthesis of Fmoc-N-Me-D-Cys(StBu)-OH, which is a suitable derivative for SPPS and subsequent on-resin disulfide bond formation.[4]
Materials:
-
Fmoc-D-Cys(StBu)-OH
-
Paraformaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
Toluene
-
Sodium borohydride (NaBH4)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Oxazolidinone Formation:
-
To a solution of Fmoc-D-Cys(StBu)-OH (1 equiv) in toluene, add paraformaldehyde (3 equiv) and p-TsOH·H2O (0.1 equiv).
-
Reflux the mixture with a Dean-Stark trap for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude oxazolidinone.
-
-
Reductive Ring Opening:
-
Dissolve the crude oxazolidinone in a mixture of THF and MeOH.
-
Cool the solution to 0 °C and add NaBH4 (2 equiv) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate to yield the crude product.
-
Purify the crude product by flash chromatography to obtain Fmoc-N-Me-D-Cys(StBu)-OH.
-
Protocol 2: On-Resin Disulfide Bond Formation using N-Chlorosuccinimide (NCS)
This protocol describes a general method for on-resin disulfide bond formation using NCS, a mild and efficient oxidizing agent. An orthogonal protection strategy using Mmt (4-methoxytrityl) and another acid-stable protecting group (e.g., Trt or StBu) is employed.
Materials:
-
Peptide-on-resin with two cysteine residues, one protected with Mmt and the other with a more acid-stable group (e.g., Trt for the N-Me-D-Cys and another Cys).
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
-
N-Chlorosuccinimide (NCS)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)
Procedure:
-
Selective Mmt Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 1-2% TFA in DCM containing 5% TIS.
-
Flow the solution through the resin for 2 minutes and repeat 5-10 times until the yellow color of the Mmt cation is no longer observed.
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
On-Resin Oxidation with NCS:
-
Swell the deprotected peptide-resin in DMF.
-
Prepare a fresh solution of NCS (2-3 equivalents relative to the resin loading) in DMF.
-
Add the NCS solution to the resin and shake at room temperature for 15-30 minutes. Monitor the reaction progress using a qualitative test (e.g., Ellman's test) to confirm the disappearance of free thiols.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Final Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Characterization:
Mandatory Visualizations
Experimental Workflow for On-Resin Disulfide Bond Formation
Caption: Workflow for on-resin disulfide bond formation.
Synthesis of Fmoc-N-Me-Cys(StBu)-OH Building Block
Caption: Synthesis of the N-methylated cysteine building block.
Conclusion
The on-resin formation of disulfide bonds in peptides containing N-Me-D-Cys is a challenging yet rewarding strategy for the development of novel peptide therapeutics with enhanced stability and pharmacokinetic properties. The protocols and data presented here provide a foundation for researchers to successfully synthesize these complex molecules. Careful optimization of reaction conditions, particularly for the sterically hindered N-methylated residues, will be crucial for achieving high yields and purity. The use of robust analytical techniques, such as mass spectrometry, is essential for the unambiguous characterization of the final cyclic peptide products.
References
- 1. N-Chlorosuccinimide, an efficient reagent for on-resin disulfide formation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advancements in disulfide bridge characterization: Insights from mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cleavage of Peptides Containing Fmoc-N-Me-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptides is a key strategy for enhancing their therapeutic properties, including increased metabolic stability, improved cell permeability, and favorable conformational constraints. The use of Fmoc-N-Me-D-Cys(Trt)-OH allows for the site-specific introduction of a D-cysteine residue with a protected sulfhydryl group, which is crucial for various applications such as disulfide bridging, pegylation, or conjugation.
The successful synthesis of these complex peptides culminates in the critical final step of cleavage from the solid-phase support and removal of all protecting groups. The trityl (Trt) group protecting the cysteine thiol is highly acid-labile and is typically removed concurrently with resin cleavage using trifluoroacetic acid (TFA). However, this process generates stable trityl cations that can lead to several side reactions if not effectively scavenged.[1] This document provides detailed protocols and guidance for the efficient and clean cleavage of peptides containing the this compound residue.
The Critical Role of Scavengers
During TFA-mediated cleavage, the trityl protecting group is released as a reactive trityl cation.[2] Similarly, other protecting groups, such as the tert-butyl (tBu) group, generate t-butyl cations. These electrophilic species can react with nucleophilic residues in the peptide, particularly the deprotected thiol of cysteine, leading to re-alkylation and other modifications.[1] Scavengers are essential components of the cleavage cocktail that trap these reactive cations, preventing undesirable side reactions.[2]
Common Scavengers and Their Functions:
-
Triisopropylsilane (TIS): A highly effective scavenger for trityl cations, which it irreversibly reduces to triphenylmethane. It is a non-odorous and efficient alternative to thiol-based scavengers.[1]
-
Water (H₂O): Acts as a scavenger for t-butyl cations and helps to hydrolyze the peptide from the resin.
-
1,2-Ethanedithiol (EDT): A reducing agent that helps to prevent the oxidation of the free cysteine thiol to form disulfide bonds. It also acts as a scavenger for trityl cations.[1]
-
Phenol: A scavenger for various cationic species.
-
Thioanisole: A scavenger often used in combination with others to prevent side reactions, particularly with tryptophan-containing peptides.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the cleavage of peptides containing sensitive residues. Understanding these potential issues allows for the selection of an appropriate cleavage cocktail and protocol to minimize impurities.
| Side Reaction | Description | Mitigation Strategy |
| Re-alkylation of Cysteine | The liberated trityl cation can re-attach to the deprotected and highly nucleophilic thiol group of cysteine. | Use of an effective scavenger cocktail, with TIS being crucial for quenching the trityl cation.[2][3] |
| Oxidation of Cysteine | The free thiol group is susceptible to oxidation, leading to the formation of disulfide-bridged dimers or oligomers. | Inclusion of a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in the cleavage cocktail.[1] |
| Alkylation of Tryptophan | The indole side chain of tryptophan is susceptible to modification by carbocations. | Use of scavengers like TIS, EDT, or thioanisole. For peptides with multiple sensitive residues, a more complex cocktail like Reagent K is recommended.[4] |
| Oxidation of Methionine | The thioether side chain of methionine can be oxidized to methionine sulfoxide. | Inclusion of scavengers like thioanisole and dimethylsulfide (DMS). Specialized cocktails like Reagent H have been developed for methionine-containing peptides.[5] |
| Incomplete Deprotection | Steric hindrance from the N-methylation or aggregation of the peptide on the resin can potentially slow down the cleavage reaction. | Ensure a sufficient volume of cleavage cocktail and allow for adequate reaction time (typically 2-4 hours). For difficult sequences, longer cleavage times may be necessary.[6] |
Recommended Cleavage Cocktails
The choice of cleavage cocktail is dependent on the amino acid composition of the peptide. Below is a summary of commonly used and effective cleavage cocktails for peptides containing this compound.
| Cleavage Cocktail | Composition (v/v) | Recommended Use |
| Standard (TFA/TIS/H₂O) | 95% TFA / 2.5% TIS / 2.5% H₂O | For peptides with Cys(Trt) as the primary sensitive residue.[1] |
| Standard with Reducing Agent | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | Recommended for peptides with one or more Cys(Trt) residues to prevent oxidation.[1] |
| Reagent B ("Odorless") | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | A good general-purpose cocktail that avoids the use of odorous thiols.[7] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust cocktail for peptides containing multiple sensitive residues such as Cys, Met, Trp, and Tyr.[4] |
| Optimized for Met-containing peptides | 80% TFA / 5% Anisole / 5% TMSCl / 5% TIS / 5% Me₂S / 0.1% PPh₃ | A specialized cocktail to prevent both oxidation and S-alkylation of methionine residues in Cys-containing peptides.[8] |
Experimental Protocols
Note: All procedures involving TFA must be performed in a well-ventilated fume hood. TFA is a corrosive and volatile acid.
Protocol 1: Standard Cleavage for Peptides with N-Me-D-Cys(Trt)
This protocol is suitable for most peptides where N-Me-D-Cys(Trt) is the main sensitive residue.
1. Resin Preparation: a. Place the dried peptide-resin (typically 0.1 mmol scale) in a reaction vessel. b. Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual dimethylformamide (DMF). c. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
2. Cleavage Reaction: a. Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% H₂O. For a 0.1 mmol synthesis, 5 mL of the cocktail is typically sufficient. b. Add the cleavage cocktail to the dried resin. c. Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color due to the formation of the trityl cation.[6]
3. Peptide Precipitation and Isolation: a. Filter the cleavage mixture to separate the resin. b. Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates. c. Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide. d. Centrifuge the mixture to pellet the precipitated peptide. e. Decant the ether and wash the peptide pellet with cold ether two more times. f. Dry the crude peptide pellet under vacuum.
Protocol 2: Cleavage for Peptides Prone to Oxidation or Containing Multiple Cysteines
This protocol is recommended for peptides with multiple Cys(Trt) residues or sequences that are known to be susceptible to oxidation.
1. Resin Preparation: a. Follow the same resin preparation steps as in Protocol 1.
2. Cleavage Reaction: a. Prepare the cleavage cocktail fresh: 92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT. b. Add the cleavage cocktail to the dried resin. c. Incubate the mixture at room temperature for 2-4 hours with gentle agitation.
3. Peptide Precipitation and Isolation: a. Follow the same peptide precipitation and isolation steps as in Protocol 1.
Visualizing the Workflow and Cleavage Mechanism
To better understand the cleavage process and the importance of scavengers, the following diagrams illustrate the key steps and reactions.
Caption: General workflow for the cleavage of a peptide from the solid support.
Caption: Mechanism of Trityl group cleavage and the role of TIS as a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-methylated D-cysteine Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of N-methylated amino acids and D-enantiomers, such as N-methylated D-cysteine, into peptide therapeutics is a key strategy for enhancing their pharmacokinetic properties. N-methylation can increase metabolic stability, improve cell permeability, and enhance oral bioavailability.[1] Similarly, the inclusion of D-amino acids provides significant resistance to enzymatic degradation by natural proteases, which are stereospecific for L-amino acids.[2] However, these modifications introduce unique challenges in the purification of the final peptide product. This application note provides detailed protocols and methods for the successful purification of N-methylated D-cysteine peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Challenges in Purification
The unique chemical properties of N-methylated D-cysteine peptides present several challenges during RP-HPLC purification:
-
Increased Hydrophobicity: The addition of a methyl group to the amide nitrogen significantly increases the hydrophobicity of the peptide.[1] This leads to stronger retention on reversed-phase columns, potentially causing co-elution with other hydrophobic impurities and requiring higher concentrations of organic solvent for elution.[1]
-
Cis/Trans Isomerism: The N-methylated amide bond can exist as both cis and trans isomers. This conformational heterogeneity can lead to peak broadening or the appearance of multiple peaks for a single peptide sequence in the HPLC chromatogram, complicating purity assessment.[3]
-
Steric Hindrance: The bulky N-methyl group can lead to incomplete coupling reactions during solid-phase peptide synthesis (SPPS), resulting in a higher incidence of deletion and other closely related impurities that are difficult to separate from the target peptide.[1]
-
Cysteine Reactivity: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidative modifications. While the acidic conditions of typical RP-HPLC mobile phases minimize this, careful sample handling prior to purification is crucial.
Experimental Protocols
A systematic approach is essential for the successful purification of these complex peptides. The following protocols outline the key steps from crude peptide preparation to final purity analysis.
Crude Peptide Preparation
Following solid-phase peptide synthesis and cleavage from the resin, the crude peptide must be carefully prepared for purification.
-
Precipitation and Washing: After cleavage with a standard trifluoroacetic acid (TFA) cocktail, precipitate the peptide with cold diethyl ether. Due to the increased lipophilicity of N-methylated peptides, precipitation may be less efficient.[1] Repetitive washes with cold ether are crucial to remove organic scavengers and byproducts.[1]
-
Solubilization: Dissolve the crude peptide pellet in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before dilution with the initial HPLC mobile phase. A small-scale solubility test is highly recommended to determine the optimal solvent system.[1]
-
Sample Filtration: Centrifuge the dissolved sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.[3] Filter the supernatant through a 0.45 µm filter before injection.
Preparative RP-HPLC Purification
Reversed-phase HPLC is the standard method for peptide purification.[4][5] The following conditions are a starting point and may require optimization based on the specific properties of the peptide.
Table 1: Preparative HPLC General Conditions
| Parameter | Recommended Setting | Rationale & Considerations |
| Column | C18, C8, or C4 stationary phase; 5-10 µm particle size | C18 is a good starting point. For highly hydrophobic peptides, a less retentive C8 or C4 column may be necessary to avoid excessively long retention times.[1][4] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in water | TFA acts as an ion-pairing agent to improve peak shape.[6] |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile (ACN) | ACN is the most common organic modifier for peptide purification.[6] |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) | Adjust based on column dimensions and particle size to maintain optimal linear velocity. |
| Gradient | Shallow linear gradient (e.g., 0.5-2% B/min) | A shallow gradient is crucial for resolving closely eluting impurities.[6] The gradient range should be optimized based on an initial analytical run. |
| Detection | UV at 214-220 nm | This wavelength corresponds to the absorbance of the peptide backbone.[3][4] |
| Column Temperature | 30-45°C | Elevated temperatures can sometimes improve peak shape for peptides exhibiting conformational isomers.[3] |
Protocol:
-
Equilibrate the preparative column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Inject the filtered crude peptide solution onto the column.
-
Run the optimized shallow gradient to elute the peptide.
-
Collect fractions across the peak(s) corresponding to the target peptide.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.[6]
Analytical RP-HPLC for Purity Assessment
Analytical HPLC is used to determine the purity of the crude peptide and the final purified product.
Table 2: Analytical HPLC General Conditions
| Parameter | Recommended Setting |
| Column | C18 stationary phase; 1.7-3.5 µm particle size (e.g., 4.6 x 150 mm)[7] |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column[6][7] |
| Gradient | Linear gradient, e.g., 5-65% B over 30-60 minutes[7] |
| Detection | UV at 214 nm[3] |
| Column Temperature | 30-45°C[3][7] |
Data Analysis:
-
Integrate all peaks in the chromatogram.[3]
-
Calculate the purity of the N-methylated D-cysteine peptide by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[3]
-
Confirm the identity of the purified peptide using LC-MS to verify the molecular weight.[3]
Data Presentation: Typical Purification Results
The following table summarizes typical, illustrative data from the purification of a model N-methylated peptide. Actual results will vary depending on the peptide sequence and synthesis efficiency.
Table 3: Illustrative Purification Summary for a Model N-methylated Peptide
| Stage | Purity (%) (by Analytical HPLC) | Yield (%) | Key Observations |
| Crude Product | 35-65% | 100% | Multiple peaks observed, including deletion sequences and potential cis/trans isomers. |
| Pooled Fractions | >95% | 15-40% | A single major peak with minor impurities. Yield is dependent on crude purity and separation resolution. |
| Final Lyophilized Product | >95% | ~90% (of pooled fractions) | White, fluffy powder. Purity confirmed by analytical HPLC and identity by mass spectrometry. |
Visualizations
Workflow for Synthesis and Purification
The diagram below illustrates the general workflow from peptide synthesis to the final, characterized product.
Caption: General workflow for N-methylated D-cysteine peptide synthesis and purification.
Logical Relationships in Purification Challenges
This diagram shows how the chemical properties of N-methylated D-cysteine peptides influence the challenges encountered during HPLC purification.
Caption: Interplay of peptide properties and resulting HPLC purification challenges.
The purification of peptides containing N-methylated D-cysteine residues requires careful optimization of standard RP-HPLC protocols. By understanding the inherent challenges, such as increased hydrophobicity and the potential for isomeric peaks, researchers can adapt their purification strategies. The use of appropriate column chemistries, shallow gradients, and systematic fraction analysis are key to achieving high purity of these therapeutically promising molecules. The protocols and guidelines presented here provide a robust framework for developing a successful purification method.
References
Application Notes and Protocols for Bioconjugation Strategies for Peptides with N-Methyl-D-Cysteine (N-Me-D-Cys) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug development to enhance therapeutic properties. N-methyl-D-cysteine (N-Me-D-Cys) is a particularly interesting building block, combining two key features: N-methylation of the peptide backbone and the D-configuration of the amino acid. N-methylation can increase metabolic stability by hindering enzymatic degradation and improve cell permeability, while the D-amino acid configuration provides resistance to proteolysis.
This document provides detailed application notes and experimental protocols for the bioconjugation of peptides containing N-Me-D-Cys residues. While the thiol group of cysteine is a common target for selective modification, the presence of an N-methyl group and the D-stereochemistry introduce specific considerations that must be addressed for successful conjugation. These protocols focus on two robust and widely used cysteine-modification strategies: maleimide-thiol chemistry and thiol-ene radical reactions.
Critical Considerations for N-Me-D-Cys Residues
The unique structure of N-Me-D-Cys can influence bioconjugation reactions compared to its native L-cysteine counterpart.
-
Steric Hindrance: The N-methyl group in close proximity to the cysteine side chain can introduce steric hindrance. This may slow down the reaction kinetics of the thiol group with bulky conjugation reagents. Researchers may need to optimize reaction times, temperature, or reagent concentrations to achieve desired conversion rates.
-
Thiol Group Reactivity: The pKa of the cysteine thiol group is a critical factor in its nucleophilicity. While the D-configuration is unlikely to significantly alter the electronic properties of the thiol, the local microenvironment created by the N-methyl group could subtly influence its pKa. It is advisable to perform reactions at a pH where the thiolate anion is readily formed (typically pH 7-8) to ensure efficient nucleophilic attack.
-
Peptide Conformation: N-methylation can restrict the conformational flexibility of the peptide backbone. This may affect the accessibility of the cysteine thiol group for conjugation. Depending on the peptide sequence, the N-Me-D-Cys residue might be more or less exposed to the solvent and the conjugation reagent.
-
Enhanced Stability: A primary reason for incorporating N-Me-D-Cys is to increase the peptide's resistance to enzymatic degradation. This intrinsic stability is a significant advantage for the resulting bioconjugate, potentially leading to a longer in vivo half-life.
Bioconjugation Strategies and Protocols
Two primary strategies for the chemoselective modification of N-Me-D-Cys residues are detailed below. These methods are chosen for their reliability, high selectivity for thiols, and applicability under biocompatible conditions.
Strategy 1: Maleimide-Thiol Conjugation
This method relies on the Michael addition of the cysteine thiol to the double bond of a maleimide, forming a stable thioether linkage. It is one of the most common and efficient methods for cysteine bioconjugation.
Materials and Reagents:
-
N-Me-D-Cys containing peptide
-
Maleimide-functionalized molecule (e.g., fluorescent dye, PEG, small molecule drug)
-
Phosphate buffered saline (PBS), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vials
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation:
-
Dissolve the N-Me-D-Cys containing peptide in degassed PBS buffer (pH 7.0-7.5) to a final concentration of 1-5 mg/mL.[1][2]
-
If the peptide has formed disulfide dimers, reduction is necessary. Add a 10-fold molar excess of TCEP solution to the peptide solution.[1][3]
-
Incubate the mixture at room temperature for 30-60 minutes to ensure complete reduction of any disulfide bonds.
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide reagent stock solution to the peptide solution.[4]
-
Gently mix the reaction and ensure it is protected from light if using a light-sensitive reagent.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[4] Reaction progress can be monitored by HPLC-MS.
-
-
Purification and Characterization:
-
Purify the peptide conjugate from unreacted peptide and excess maleimide reagent using reverse-phase HPLC (RP-HPLC).
-
Characterize the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight of the product.[5][6][7]
-
Assess the purity of the final conjugate by analytical RP-HPLC.[8]
-
Caption: Workflow for Maleimide-Thiol Conjugation of N-Me-D-Cys Peptides.
Strategy 2: Thiol-Ene Radical Reaction ("Click" Chemistry)
The thiol-ene reaction is a photo-initiated radical addition of a thiol to an alkene ("ene"), forming a stable thioether bond.[9] This "click" chemistry approach is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups present in peptides.[9]
Materials and Reagents:
-
N-Me-D-Cys containing peptide
-
Alkene-functionalized molecule
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA) for organic solvents, or a water-soluble initiator like Irgacure 2959 for aqueous media)[10]
-
Degassed reaction solvent (e.g., acetonitrile/water mixture, or aqueous buffer)
-
UV lamp (365 nm)
-
Reaction vials (quartz or borosilicate)
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve the N-Me-D-Cys containing peptide and the alkene-functionalized molecule in the chosen degassed solvent in a reaction vial. A typical molar ratio is 1:1.2 (peptide:alkene).
-
Add the photoinitiator to the reaction mixture (typically 0.1 equivalents relative to the peptide).
-
-
Photochemical Reaction:
-
Seal the reaction vial and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can quench the radical reaction.
-
Place the reaction vial under a UV lamp (365 nm) and irradiate for 15-60 minutes. The reaction is often rapid.[11]
-
Monitor the reaction progress by HPLC-MS.
-
-
Purification and Characterization:
Caption: Workflow for Thiol-Ene "Click" Chemistry with N-Me-D-Cys Peptides.
Quantitative Data Summary
The following table summarizes typical reaction rates for various cysteine bioconjugation strategies. Note that these values are generally for unmodified L-cysteine and may vary for N-Me-D-Cys residues due to steric and electronic effects.
| Bioconjugation Reagent | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Iodoacetamide | Alkylation | ~0.6 | [12] |
| Maleimide | Michael Addition | ~10² | [12] |
| Carbonylacrylate | Michael Addition | 40.2 | [12] |
| N-methylated vinylpyridine | Michael Addition | 18.2 | [12] |
| Chlorooxime | Cycloaddition | 306 | [13] |
| Heteroaromatic Sulfone | SNAr | 1651 | [12] |
| para-Quinone Methide | Conjugate Addition | up to 1.67 x 10⁴ | [13] |
| 2-formyl phenylboronic acid | Condensation (N-terminal Cys) | 5500 | [12] |
| Gold(III) Organometallics | Arylation | 10³ - 10⁷ | [14] |
Application in Signaling Pathways
Peptide conjugates are frequently designed to interact with specific cellular targets, such as G protein-coupled receptors (GPCRs).[15][16] The conjugated moiety can serve various purposes, including improving pharmacokinetic properties, providing a detectable label for imaging, or delivering a cytotoxic payload. The diagram below illustrates a general signaling pathway for a peptide ligand activating a GPCR.
GPCR Signaling Pathway Activated by a Peptide Ligand
Caption: General GPCR signaling cascade initiated by a peptide ligand.
These protocols and considerations provide a framework for the successful bioconjugation of peptides containing N-Me-D-Cys residues, enabling the development of novel peptide-based therapeutics and research tools.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lifetein.com [lifetein.com]
- 4. broadpharm.com [broadpharm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 10. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Peptide ligand recognition by G protein-coupled receptors [frontiersin.org]
Troubleshooting & Optimization
Preventing racemization of N-methylated amino acids during coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the racemization of N-methylated amino acids during peptide coupling.
Troubleshooting Guide: Minimizing Racemization of N-Methylated Amino Acids
This guide provides a systematic approach to diagnosing and resolving issues of racemization during the incorporation of N-methylated amino acids in peptide synthesis.
Problem: High levels of D-diastereomer detected in the final peptide.
High levels of the undesired D-diastereomer can compromise the biological activity and purity of the final peptide. Follow these steps to mitigate racemization.
Step 1: Evaluate and Optimize Your Coupling Reagent and Additives
The choice of coupling reagent is critical in preventing racemization.
| Coupling Reagent Category | Recommendation | Rationale |
| Uronium/Aminium Salts | Use HATU or COMU.[1][2] | These reagents, especially in the presence of an additive, show high coupling efficiency and low racemization.[3] HATU is particularly effective for couplings involving N-methyl amino acids.[3] COMU is a safer alternative to benzotriazole-based reagents.[2] |
| Phosphonium Salts | Use PyAOP or PyBrOP.[1][3] | PyAOP is highly effective for coupling N-methyl amino acids.[3] PyBrOP was specifically developed for difficult couplings to N-methyl amino acids, though prolonged coupling times can increase racemization risk.[1][3] |
| Carbodiimides (e.g., DIC, DCC) | Always use in conjunction with a racemization-suppressing additive like HOAt or OxymaPure.[3] | Carbodiimides alone can lead to significant racemization. Additives are essential to minimize this side reaction.[3][4] |
Step 2: Assess Base and Reaction Conditions
The base used and the reaction environment can significantly influence the extent of racemization.
| Condition | Recommendation | Rationale |
| Base Selection | Replace strong, non-hindered bases like DIPEA or TEA with weaker, sterically hindered alternatives such as N-methylmorpholine (NMM) or sym-collidine.[3][5] | Stronger bases can more readily abstract the α-proton of the oxazolone intermediate, leading to increased racemization.[3][5] The presence of tertiary amine salts can also increase racemization.[3] |
| Solvent | Use less polar solvents where possible. | Polar solvents can promote racemization.[6][7] |
| Temperature | Maintain lower reaction temperatures. | Increased temperature can accelerate racemization. |
| Pre-activation Time | Minimize the time the activated amino acid is in solution before coupling. | Prolonged exposure of the activated amino acid to basic conditions increases the opportunity for oxazolone formation and subsequent racemization.[3] |
Step 3: Refine Coupling Protocol
Procedural modifications can further reduce the risk of racemization.
| Protocol Adjustment | Recommendation | Rationale |
| Double Coupling | Perform a second coupling if the first is incomplete. | This can improve yield without significantly increasing racemization if appropriate reagents and conditions are used.[3] |
| Monitoring | Use the Bromophenol Blue test instead of the Ninhydrin test for monitoring. | The Ninhydrin test is not suitable for N-methylated amino acids. |
| In Situ Neutralization | Consider using in situ neutralization protocols. | This can minimize the time the free amine is exposed to basic conditions before coupling.[3] |
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated amino acids more prone to racemization during peptide coupling?
A1: N-methylated amino acids exhibit a higher propensity for racemization due to a combination of electronic and steric effects. The N-methyl group increases steric hindrance around the α-carbon, which can slow down the desired coupling reaction.[3] This prolonged exposure to activation and basic conditions increases the opportunity for the primary racemization mechanism: the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[3]
Q2: What is the primary mechanism of racemization for N-methylated amino acids?
A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral α-carbon. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers in the peptide product.[3] A less common secondary pathway is the direct enolization via proton abstraction from the activated amino acid.[3]
Q3: Which factors have the most significant impact on racemization during N-methylated amino acid coupling?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) are highly effective at suppressing racemization.[3]
-
Base: The strength and steric hindrance of the base used play a crucial role. Weaker, more hindered bases like N-methylmorpholine (NMM) are preferred over stronger, less hindered bases like DIPEA.[3][5]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times, particularly during the activation step, can increase the rate of racemization.
-
Solvent: Polar solvents tend to promote racemization more than non-polar solvents.[6][7]
Quantitative Data Summary
The selection of reagents and additives has a quantifiable impact on the level of racemization. The following tables summarize reported data for different coupling conditions.
Table 1: Effect of Additives on Racemization
| Protected Dipeptide | Coupling Reagent/Additive | % Epimerization (D-Isomer) |
| Fmoc-Phe-Ser(OtBu)-OH | DCC/HOBt | 18%[3] |
| Fmoc-Phe-Ser(OtBu)-OH | DCC/HOAt | 6%[3] |
Data illustrates the superior performance of HOAt in suppressing racemization compared to HOBt for a challenging coupling.[3]
Table 2: Racemization of N-Methylated vs. Non-Methylated Dipeptides
| Protected Dipeptide | Coupling Reagent | Conditions | % Epimerization (D-Isomer) |
| Z-Ala-MeLeu-OH | EEDQ | With TEA and Tosylate Salt | 15%[3] |
| Z-Ala-Leu-OH (non-methylated) | EEDQ | With TEA and Tosylate Salt | 0.5%[3] |
| Z-Ala-MeLeu-OH | DCC/HOSu | Free base, no tertiary amine salt | 0% (not detected)[3] |
This data highlights the increased susceptibility of N-methylated amino acids to racemization and the significant influence of reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of an Fmoc-N-Methyl-Amino Acid using HATU
This protocol is designed for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-methyl-amino acid (4 eq.)
-
HATU (4 eq.)
-
N-methylmorpholine (NMM) (8 eq.)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (4 eq.) in DMF. Add NMM (8 eq.).
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.[3]
-
Coupling: Add the activation mixture to the swelled resin. Agitate the reaction vessel at room temperature for 2-4 hours.[3]
-
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and then methanol. Perform a bromophenol blue test.[3]
-
Washing: Once the coupling is complete (indicated by a negative bromophenol blue test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Analysis of Racemization by HPLC
This protocol describes the hydrolysis, derivatization, and HPLC analysis to quantify the extent of racemization.
1. Peptide Hydrolysis:
-
Place a small sample of the purified peptide in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[3]
-
After cooling, evaporate the HCl to complete dryness.[3]
2. Derivatization (Example using Marfey's Method):
-
Redissolve the amino acid hydrolysate in 50 µL of water.
-
Add 100 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone, followed by 20 µL of 1 M NaHCO₃.[3]
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture and add 10 µL of 2 M HCl to stop the reaction.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
3. HPLC Analysis:
-
Column: Use a suitable C18 reverse-phase column.
-
Method: Develop a gradient method (e.g., Acetonitrile/Water with 0.05% TFA) that can resolve the diastereomeric derivatives of the N-methylated amino acid of interest.[3] It is crucial to run standards of the L-L and L-D diastereomers to confirm peak identities.[3]
-
Quantification: Integrate the peak areas for the two diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100[3]
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization of N-methylated amino acids.
References
Side reactions associated with Fmoc-N-Me-D-Cys(Trt)-OH incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-N-Me-D-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the incorporation of this compound?
A1: The primary challenges stem from the steric hindrance introduced by the N-methyl group and the bulky trityl (Trt) protecting group on the thiol side chain. This steric bulk can lead to slower and less efficient coupling reactions. Additionally, like its non-methylated counterpart, this derivative is susceptible to racemization, particularly when using potent activating reagents.
Q2: How does N-methylation affect the susceptibility of the cysteine residue to side reactions?
A2: N-methylation can influence side reactions in several ways. The steric hindrance of the N-methyl group can sometimes protect against certain side reactions, but it primarily makes the amino acid more challenging to couple, potentially requiring longer reaction times or more potent coupling reagents.[1] This, in turn, can increase the risk of other side reactions like racemization. While N-methylation prevents the formation of oxazolone intermediates, a common pathway for racemization, racemization can still occur through other mechanisms like direct enolization.[2]
Q3: What is racemization and why is it a concern for this compound?
A3: Racemization is the conversion of the desired D-amino acid into a mixture of D- and L-isomers during the coupling step.[3] This loss of stereochemical integrity is problematic as it leads to the generation of diastereomeric peptide impurities that can be difficult to separate and may possess altered biological activities. The use of strong bases and certain coupling reagents can promote racemization.[4]
Q4: Can β-elimination occur with this compound?
A4: While β-elimination to form a dehydroalanine intermediate, which can then react with piperidine, is a known side reaction for C-terminal cysteine residues, the presence of the N-methyl group may alter its propensity.[5][6] However, it is still a potential side reaction to be aware of, especially with prolonged exposure to the basic conditions of Fmoc deprotection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Positive Kaiser Test | - Steric hindrance from the N-methyl and Trityl groups.- Inefficient coupling reagents. | - Use a more potent coupling reagent: HATU, HCTU, or PyAOP are recommended for sterically hindered amino acids.[1]- Increase coupling time and/or temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) or consider a moderate increase in temperature, while being mindful of the increased risk of racemization.[5]- Perform a double coupling: If the Kaiser test is positive after the initial coupling, repeat the coupling step with fresh reagents.[1] |
| Presence of Diastereomeric Impurities (Racemization) | - Use of strong activating reagents and bases (e.g., HBTU/DIEA).- Prolonged pre-activation times. | - Choose appropriate coupling reagents: Use carbodiimide-based activators like DIC with additives such as Oxyma or HOBt, which are known to reduce racemization.- Minimize pre-activation time: Add the activated amino acid to the resin immediately after activation.- Use a less polar solvent: A mixture of DCM/DMF can help reduce racemization compared to pure DMF.[4] |
| Incomplete Removal of the Trityl (Trt) Group | - Insufficient cleavage time.- Ineffective scavenging of the trityl cation. | - Increase cleavage time: Extend the cleavage time to 3-4 hours.- Use an effective scavenger cocktail: Ensure the cleavage cocktail contains a sufficient amount of a scavenger like triisopropylsilane (TIS) to irreversibly quench the trityl cation. |
| S-Alkylation of Cysteine | - Alkylation by carbocations generated from the resin linker (e.g., Wang resin) during TFA cleavage. | - Use a scavenger: TIS in the cleavage cocktail can help suppress this side reaction.[6]- Choose a different resin: For C-terminal cysteine residues, consider using a 2-chlorotrityl resin to minimize linker-based side reactions.[6] |
| Mass addition of +51 Da | - Formation of 3-(1-piperidinyl)alanine due to β-elimination, more common with C-terminal cysteine. | - Minimize piperidine exposure: Use shorter deprotection times or consider using a milder base for Fmoc removal if compatible with the synthesis.- Use 2-chlorotrityl resin: This resin is less prone to promoting β-elimination for C-terminal residues.[6] |
Quantitative Data Summary
The following table summarizes data on the extent of racemization for Fmoc-Cys(Trt)-OH with different coupling reagents. While this data is for the non-methylated version, it provides a useful guide for selecting reagents to minimize racemization when working with the N-methylated analog.
| Coupling Reagent/Condition | % Racemization (D-Cys formation) | Reference |
| DIPCDI/Oxyma Pure | 3.3% | |
| HCTU/DIEA (Microwave, 50°C) | 10.9% | [5] |
| HCTU/DIEA (Microwave, 80°C) | 26.6% | [5] |
Key Experimental Protocols
Protocol 1: Recommended Coupling of this compound to Minimize Racemization
This protocol utilizes a carbodiimide-based coupling method, which is known to reduce the risk of racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Repeat once. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling progress using a ninhydrin (Kaiser) test.
-
Washing: Once the ninhydrin test is negative, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
Protocol 2: Cleavage and Deprotection to Minimize Side Reactions
This protocol employs a scavenger cocktail to prevent side reactions during the final cleavage step.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides containing sensitive residues is "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[7] For preventing trityl cation-mediated side reactions, a cocktail containing TFA/TIS/H₂O (95:2.5:2.5) is also effective.[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.
Visual Guides
Caption: Mechanism of base-mediated racemization.
Caption: Workflow for addressing low coupling efficiency.
References
Technical Support Center: Optimizing Coupling of Fmoc-N-Me-D-Cys(Trt)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of the sterically hindered amino acid, Fmoc-N-Me-D-Cys(Trt)-OH, in solid-phase peptide synthesis (SPPS). Due to the significant steric hindrance posed by the N-methyl group and the bulky trityl protecting group, standard coupling protocols are often insufficient, leading to incomplete reactions and low-purity final products. The following troubleshooting guide and frequently asked questions (FAQs) address common issues and provide evidence-based solutions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction (Positive Bromophenol Blue or other test for free amines) | Steric Hindrance: The N-methyl group and the trityl group on the cysteine side-chain significantly hinder the approach of the activated amino acid to the resin-bound free amine. | 1. Utilize a more potent coupling reagent: Standard carbodiimide reagents like DIC may be ineffective. Switch to a uronium/aminium or phosphonium salt-based reagent such as HATU, HCTU, or PyBOP, which are known to be more effective for hindered couplings.[1][2] 2. Extend Coupling Time: Allow the reaction to proceed for a longer duration, for example, 2-4 hours or even overnight.[3] 3. Double Coupling: After the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of activated this compound. 4. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents).[3] |
| Racemization (Detection of the L-isomer in the final peptide) | Base-Mediated Epimerization: The α-proton of cysteine is susceptible to abstraction by base, which is exacerbated by strong bases and extended reaction times or elevated temperatures. | 1. Choice of Base: If using a uronium/aminium reagent, consider a weaker, more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA. 2. Avoid Pre-activation: Minimize the time the amino acid is in the activated state before being added to the resin. 3. Temperature Control: Avoid elevated temperatures unless necessary, as this can increase the rate of racemization. Room temperature is generally preferred.[4] |
| Guanidinylation of the N-terminus (Chain termination observed by mass spectrometry) | Excess Uronium/Aminium Reagent: Reagents like HATU or HBTU can react with the free N-terminal amine of the peptide chain, forming an irreversible guanidinium cap. | 1. Stoichiometry Control: Use a stoichiometric amount of the coupling reagent relative to the amino acid. 2. Pre-activation Time: A short pre-activation of the amino acid (1-3 minutes) before addition to the resin can minimize this side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The primary challenge arises from significant steric hindrance. The presence of a methyl group on the alpha-amine (N-methyl) and a bulky trityl (Trt) protecting group on the cysteine side chain creates a crowded environment around the reactive carboxyl group. This bulkiness impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, slowing down the reaction rate and often leading to incomplete coupling with standard methods.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered N-methylated amino acids, more potent coupling reagents are generally required. While standard reagents like HBTU and HCTU can be less effective, HATU has been shown to be successful.[1] Other effective reagents include phosphonium salts like PyBOP and PyAOP, and newer uronium salts like COMU, which has demonstrated high efficiency in coupling sterically hindered residues.[3][4][5] The choice of reagent may require empirical optimization for your specific peptide sequence.
Q3: Can I use microwave heating to improve the coupling efficiency?
A3: Microwave heating can be a useful tool to accelerate the coupling of sterically hindered amino acids.[6][7] It can significantly reduce reaction times. However, caution is advised as elevated temperatures can also increase the risk of side reactions, most notably racemization of the cysteine residue.[4] If you choose to use microwave assistance, it is recommended to start with lower temperatures and shorter irradiation times and carefully analyze the product for purity. For some sequences, room temperature coupling for a longer duration may yield a cleaner product.[4]
Q4: How can I monitor the completion of the coupling reaction?
A4: The standard Kaiser test is not suitable for monitoring the coupling to a secondary amine (the N-methyl group). A bromophenol blue test is a reliable alternative.[1] In this test, a blue color of the resin beads indicates an incomplete reaction (presence of free amine), while a yellow or green color suggests the coupling is complete.
Q5: What are the recommended coupling times and temperatures?
A5: Due to the high degree of steric hindrance, extended coupling times are often necessary. At room temperature, a coupling time of 1-4 hours is a good starting point.[2] In some cases, allowing the reaction to proceed overnight may be beneficial.[3] If using elevated temperatures, such as with microwave synthesis, coupling times can be significantly shorter, on the order of minutes, but this must be balanced against the increased risk of racemization.[4][8] Optimization for each specific sequence is crucial.
Data on Coupling Strategies
| Coupling Reagent | Additive | Base | Relative Efficiency for Hindered Coupling | Risk of Racemization | Notes |
| DIC | HOBt or Oxyma | None | Low to Moderate | Low | Often insufficient for N-methylated residues. |
| HBTU/HCTU | None | DIPEA or Collidine | Moderate | Moderate | Can be effective, but may require longer times or double coupling. |
| HATU | None | DIPEA or Collidine | High | Moderate to High | Highly effective for hindered couplings, but base selection is important to minimize racemization.[1][2] |
| PyBOP/PyAOP | HOAt | DIPEA or Collidine | High | Moderate | Very effective, but byproducts can be a concern.[3] |
| COMU | None | DIPEA or Collidine | High | Low | A newer, safer, and highly effective reagent for hindered couplings, including at elevated temperatures.[5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with this compound.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Activation and Coupling: Add the amino acid/HATU solution to the resin. Immediately add a hindered base such as 2,4,6-collidine or NMM (6-8 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin, wash it thoroughly with DMF and then methanol, and perform a bromophenol blue test to check for completion.
-
Washing: Once the reaction is complete (or if proceeding to a double coupling), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and finally DMF (3 times).
-
(Optional) Double Coupling: If the monitoring test indicates an incomplete reaction, repeat steps 3-7.
Visualizations
Caption: Workflow for optimizing the coupling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Trityl Group Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of the Trityl (Trt) group. The following troubleshooting guides and frequently asked questions (FAQs) address common problems and offer solutions to ensure complete and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Trityl deprotection?
The most common sign of incomplete deprotection is the presence of a significant peak corresponding to the mass of the Trityl-protected molecule in your analytical data, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2]
Q2: What are the main reasons for incomplete cleavage of the Trityl protecting group?
Incomplete deprotection of the Trityl group can stem from several factors:
-
Insufficient Acid: The acidic conditions may not be strong enough or the reaction time may be too short to completely cleave the Trityl group.
-
Steric Hindrance: In larger molecules or sterically crowded environments, the cleavage reagents may have difficulty accessing the Trityl-protected site.[2][3]
-
Problematic Residues: Certain amino acids, particularly N-terminal Asparagine (Asn), can exhibit significantly slower deprotection rates.[2][4][5] The proximity of the N-terminal amino group can hinder the cleavage of the Trt group from the Asn side chain.[2]
-
Re-attachment of the Trityl Cation: During acid-mediated cleavage, the Trityl group is released as a stable and reactive trityl cation.[2][6] If not effectively neutralized by scavengers, this cation can reattach to the deprotected functional group (e.g., thiol, alcohol, or amine), leading to an equilibrium that favors the protected state.[1]
Q3: What is the crucial role of scavengers in the Trityl deprotection cocktail?
Scavengers are essential for achieving complete and irreversible deprotection.[1] Their primary function is to "trap" or "quench" the reactive trityl cations generated during acidic cleavage.[1][2] By reacting with these carbocations, scavengers prevent them from reattaching to the newly deprotected nucleophilic group, thus driving the reaction to completion.[1]
-
Triisopropylsilane (TIS): A highly effective scavenger that irreversibly converts the trityl cation to triphenylmethane.[1]
-
Water: Acts as a scavenger and is a component of many standard cleavage cocktails.[2]
-
1,2-Ethanedithiol (EDT): Particularly useful for peptides containing Cys(Trt) as it aids in its removal and helps prevent the oxidation of sensitive residues like Tryptophan (Trp).[2]
-
Phenol: Can help protect Tyrosine (Tyr) and Trp residues from alkylation by the trityl cation.[2]
Q4: My peptide has an N-terminal Asn(Trt) residue, and the deprotection is incomplete. What should I do?
Sluggish deprotection of N-terminal Asn(Trt) is a known issue.[2][4] To address this, you can:
-
Extend the cleavage time: Increasing the reaction time to 4 hours or more can often resolve the issue.[2]
-
Repeat the cleavage: If deprotection is still incomplete after an extended time, it is advisable to precipitate the peptide, wash it, and subject it to a second cleavage treatment with fresh reagents.[2]
-
Consider alternative protecting groups: For future syntheses, using a more labile protecting group for asparagine, such as Asn(Xant) or Asn(Dmcp), can help avoid this problem.[2][7]
Q5: Is it possible to selectively remove the Trityl group without cleaving the peptide from the resin?
Yes, the high acid lability of the Trityl group allows for its selective removal while the peptide remains attached to the solid support.[2] This is typically achieved by treating the resin with a low concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), for example, 1-5% TFA.[2] This method is useful for on-resin modifications of the deprotected side chain.
Troubleshooting Guide
If you are experiencing incomplete Trityl deprotection, follow this workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting incomplete Trityl deprotection.
Data Presentation: Cleavage Cocktails
The selection of the appropriate cleavage cocktail is critical for successful Trityl deprotection. The following table summarizes common and robust cocktails.
| Reagent Cocktail | Composition (v/v/v) | Primary Use |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without other sensitive residues.[1] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An effective, lower-odor option for scavenging trityl groups and protecting tyrosine.[8] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides containing sensitive residues like Cys, Met, or Trp.[1] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Deprotection of an N-Trityl Group using TFA
This protocol outlines a general procedure for the removal of a Trityl group from a nitrogen-containing compound.
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.[9]
-
To the stirred solution, add TFA (2.0 - 10.0 equivalents) dropwise at room temperature.[9] The optimal amount of TFA may need to be determined empirically.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[9]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).[9]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[9]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[9]
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or trituration as needed.[9]
Protocol 2: Deprotection of an S-Trityl Group from a Peptide with Concurrent Disulfide Bond Formation
This protocol describes the cleavage of an S-trityl group with simultaneous formation of a disulfide bond.
Materials:
-
S-trityl protected peptide
-
Dichloromethane (DCM)
-
0.1 M solution of Iodine in DCM
-
0.2 M citrate buffer containing ascorbic acid (5 mg/mL)
-
Standard laboratory glassware
Procedure:
-
Dissolve the S-trityl protected peptide (1.0 equivalent) in DCM (e.g., 1 mL/µmol peptide).[9][10]
-
Add a 0.1 M solution of iodine in DCM (2.2 equivalents).[9][10]
-
Add 0.2 M citrate buffer containing ascorbic acid (5 mg/mL) to quench the reaction.[10]
-
Isolate the peptide by chromatography.[10]
Visualization of the Deprotection Mechanism and the Role of Scavengers
Caption: The acid-catalyzed deprotection of a Trityl group and the critical role of scavengers in preventing re-attachment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Identifying and minimizing deletion sequences in N-methylated peptide synthesis
Welcome to the technical support center for N-methylated peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers identify and minimize the formation of deletion sequences, ensuring higher purity and yield of the target peptide.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a common problem in N-methylated peptide synthesis?
Deletion sequences are impurities that lack one or more amino acid residues from the target peptide sequence. They are a significant challenge in N-methylated peptide synthesis primarily due to steric hindrance. The methyl group on the amide nitrogen reduces the nucleophilicity of the secondary amine and physically obstructs the incoming activated amino acid, leading to slower and often incomplete coupling reactions.[1][2] If a coupling step is incomplete, the unreacted amine on the growing peptide chain will react in the next cycle, resulting in a peptide that is missing an amino acid.[3][4] This issue is particularly pronounced when coupling an amino acid onto an N-methylated residue or when coupling two adjacent N-methylated residues.[1][5]
Q2: How can I detect and identify deletion sequences in my crude peptide product?
The most effective method for detecting and identifying deletion sequences is mass spectrometry (MS), often coupled with high-performance liquid chromatography (HPLC).[2][6]
-
HPLC Analysis: Reversed-phase HPLC (RP-HPLC) separates the crude product based on hydrophobicity. Deletion sequences, being shorter and typically less hydrophobic than the full-length peptide, will usually have a shorter retention time and appear as distinct peaks, often eluting just before the main product peak.[2]
-
Mass Spectrometry (MS): MS analysis of the crude product or of the collected HPLC peaks will confirm the identity of the impurities. A deletion sequence will have a molecular weight that is lower than the target peptide by the mass of the missing amino acid residue. Tandem MS (MS/MS) can be used to fragment the peptide and determine the exact position of the deletion by de novo sequencing.[7][8][9]
Q3: Can standard coupling reagents be used for N-methylated residues?
While standard coupling reagents can be used, their efficiency is often significantly lower for N-methylated amino acids. Reagents like HBTU are less effective.[10] For successful incorporation, more potent coupling reagents are required to overcome the steric hindrance and reduced reactivity.[1][2] Highly efficient uronium/aminium salt reagents like HATU and COMU, or phosphonium salts like PyAOP and PyBOP, are strongly recommended as they achieve higher coupling rates and minimize side reactions.[1][11][12]
Q4: What is "capping" and how does it help minimize deletion sequences?
Capping is a critical step in solid-phase peptide synthesis (SPPS) where any unreacted amino groups on the growing peptide chain are permanently blocked.[3] This is typically done by acetylation using a reagent like acetic anhydride.[3][13] By capping these unreacted sites, they are rendered unable to participate in the subsequent coupling cycle. This prevents the formation of deletion sequences and simplifies the final purification process, as the capped, truncated peptides are much easier to separate from the desired full-length product.[3]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Major peak observed in MS corresponding to [Target Mass - Amino Acid Mass]. | Incomplete Coupling: The primary cause is incomplete reaction at a specific amino acid, often an N-methylated residue, due to steric hindrance.[1][5] | 1. Optimize Coupling Reagent: Switch to a more powerful reagent like HATU, HCTU, COMU, or PyAOP.[10][11][12] 2. Double Couple: Perform the coupling step twice for the difficult residue to drive the reaction to completion.[5] 3. Increase Reaction Time/Temperature: Extend the coupling time (e.g., 2-4 hours) or use microwave-assisted synthesis to enhance reaction kinetics.[1][14] |
| Multiple small peaks close to the main product peak in HPLC. | Low Coupling Efficiency Across Multiple Residues: This can indicate a systemic issue with the synthesis protocol, especially for sequences rich in N-methylated or other sterically hindered amino acids. | 1. Implement a Capping Strategy: After each coupling step, cap any unreacted amines using acetic anhydride. This will terminate the growth of deletion sequences.[3][15] 2. Review Reagent Equivalents: Ensure you are using sufficient equivalents of the amino acid and coupling reagents (typically 4 eq. of each).[16] |
| Bromophenol blue test remains blue or green after coupling to an N-methylated amine. | Incomplete Coupling Reaction: The bromophenol blue test is used to monitor the presence of free secondary amines (like N-methylated residues), as the standard ninhydrin test does not work. A blue/green color indicates unreacted amines.[10][16] | 1. Do Not Proceed: Do not deprotect the next amino acid. 2. Recouple: Perform a second coupling using a fresh solution of activated amino acid.[10] 3. Cap: If recoupling is unsuccessful, cap the unreacted sites before proceeding to the next step in the sequence. |
| Loss of the N-terminal acetylated N-methyl amino acid during cleavage. | Acid-Catalyzed Side Reaction: An acetylated N-terminal N-methylamino acid can be lost during the final acidic cleavage from the resin due to a cyclization-mediated side reaction.[17] | 1. Modify Cleavage Conditions: Evaluate different cleavage cocktails and times to minimize the side reaction.[17] 2. Modify N-terminal Group: Replace the acetyl group with a different functionality, such as a methoxycarbonyl group, which can prevent this side reaction.[17] |
Data Hub: Coupling Reagent Performance
The choice of coupling reagent is critical for minimizing deletion sequences when incorporating N-methylated amino acids. The following table summarizes the relative performance of common reagents.
| Coupling Reagent | Reagent Type | Typical Performance for N-Methylated Residues | Key Considerations |
| HATU | Uronium/Aminium Salt | Excellent | Highly efficient, especially for sterically hindered couplings. Often the reagent of choice.[10][11] |
| COMU | Uronium/Aminium Salt | Excellent | Performance is comparable or sometimes superior to HATU. Byproducts are more soluble and considered safer (non-explosive).[11] |
| PyAOP/PyBOP | Phosphonium Salt | Very Good | Highly effective, particularly for coupling N-methyl amino acids to other N-methyl amino acids.[10][12] |
| HBTU / HCTU | Uronium/Aminium Salt | Moderate to Poor | Generally less effective than HATU or COMU for sterically hindered couplings and can lead to higher levels of deletion sequences.[10] |
| DIC/HOBt | Carbodiimide | Poor | Not recommended for difficult N-methylated couplings due to low efficiency and higher risk of side reactions. |
Key Experimental Protocols
Protocol 1: Double Coupling for a Difficult N-Methylated Residue
This protocol is used when a single coupling reaction is insufficient to achieve completion, as indicated by monitoring tests like the bromophenol blue test.
-
Initial Coupling:
-
Swell the peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the Fmoc-N-methylated amino acid (4 eq.), HATU (4 eq.), and DIEA (8 eq.) in DMF or NMP.[16]
-
Allow the solution to pre-activate for 5 minutes at room temperature.[16]
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.[1][16]
-
-
Monitoring and Recoupling:
-
Take a small sample of resin, wash it, and perform a bromophenol blue test to check for free secondary amines.[10]
-
If the test is positive (blue/green), indicating an incomplete reaction, filter the resin and wash thoroughly with DMF (3-5 times).
-
Repeat the initial coupling step (Step 1) with a freshly prepared solution of activated amino acid.
-
-
Final Wash:
-
Once the coupling is complete (bromophenol blue test is yellow), filter the resin and wash extensively with DMF to remove all residual reagents.[10]
-
Protocol 2: Acetic Anhydride Capping to Terminate Deletion Sequences
This protocol is used to permanently block unreacted amines that fail to couple.
-
Preparation:
-
Following the coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual coupling reagents.
-
Prepare the capping solution fresh. A common solution consists of acetic anhydride and a base like pyridine or DIEA in DMF. A typical mixture is Acetic Anhydride/Pyridine/DMF.[15][18]
-
-
Capping Reaction:
-
Post-Capping Wash:
-
Drain the capping solution from the reaction vessel.
-
Wash the resin extensively with DMF (3-5 times) to completely remove the capping reagents and byproducts.[3]
-
The resin is now ready for the Fmoc deprotection step of the next cycle.
-
Visual Guides
Workflow for Identifying and Minimizing Deletion Sequences
Caption: Workflow for troubleshooting deletion sequences in N-methylated peptide synthesis.
Logic for Troubleshooting Incomplete Coupling
Caption: Decision tree for addressing an incomplete coupling event during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. benchchem.com [benchchem.com]
- 17. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of N-Me-D-Cys Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methyl-D-cysteine (N-Me-D-Cys) containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing peptides containing N-Me-D-Cys?
Synthesizing peptides with N-methylated amino acids, including N-Me-D-Cys, presents several challenges. The primary obstacle is the steric hindrance caused by the N-methyl group, which can significantly slow down the coupling reaction, leading to incomplete reactions and lower yields.[1][2] Specifically for cysteine residues, there is a high risk of racemization during synthesis, particularly when it is the C-terminal amino acid.[3][4][5] Additionally, side reactions during cleavage from the resin and the potential for side-chain methylation during on-resin N-methylation procedures can further complicate the process and reduce purity.[6][7][8]
Q2: Which coupling reagents are most effective for incorporating N-Me-D-Cys?
Due to steric hindrance, standard coupling reagents may be inefficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically hindered N-methyl amino acids.[1] Other reagents such as PyAOP, PyBOP/HOAt, and PyBroP have also been used successfully.[1] It is generally observed that HBTU and HCTU are less effective for these challenging couplings.[1] The use of microwave-enhanced Solid Phase Peptide Synthesis (SPPS) can also be beneficial, as it helps to drive difficult coupling reactions to completion more efficiently.[2]
Q3: How can I minimize racemization of the D-Cysteine residue during synthesis?
Racemization is a significant concern with cysteine residues.[9][10] Several strategies can be employed to minimize it:
-
Choice of Base: Use a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, collidine) instead of more common bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[3][11]
-
Avoid Pre-activation: For couplings mediated by phosphonium and aminium salts (like HBTU, HATU), avoiding a pre-activation step has been shown to reduce racemization levels significantly.[4]
-
Solvent Choice: Using less polar solvents, such as a 1:1 mixture of CH2Cl2-DMF, can help reduce the rate of racemization compared to neat DMF.[3][4]
-
Resin for C-Terminal Cys: If N-Me-D-Cys is the C-terminal residue, using a 2-chlorotrityl resin is recommended to reduce epimerization and other side reactions.[12]
Q4: What is the best method to prepare the Fmoc-N-Me-D-Cys-OH building block?
A highly efficient method for synthesizing Fmoc-N-Me-Cys-OH involves the formation of an oxazolidinone precursor from an Fmoc-Cys(Protecting Group)-OH derivative.[13] A subsequent iminium ion reduction generates the desired N-methylated product. A study demonstrated this process with Fmoc-Cys(StBu)-OH, achieving an overall yield of 91%.[13] This approach is favored because direct N-methylation methods can be low-yielding or cause deprotection of the sulfhydryl group.[13]
Q5: Can I perform N-methylation on the resin after the D-Cys residue is incorporated?
On-resin N-methylation is a possible strategy, typically involving a three-step process of N-terminal amine sulfonylation, methylation, and desulfonylation.[7] However, this method is not recommended for cysteine-containing peptides as studies have shown that the side chain's sulfhydryl group can also be methylated, leading to undesirable byproducts.[7][14] It is generally safer to synthesize the Fmoc-N-Me-D-Cys-OH building block separately and incorporate it during SPPS.
Q6: How should I purify and analyze my final N-Me-D-Cys peptide?
The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]
-
Purity Assessment: Analytical RP-HPLC is used to determine the purity of the crude and final product. Detection is typically monitored at 210-220 nm, which corresponds to the absorbance of the peptide bond.[15][16]
-
Identity Confirmation: Mass Spectrometry (MS) is essential to confirm that the correct peptide has been synthesized by verifying its molecular weight.[17][18]
-
Quantification: For applications requiring precise amounts of peptide, Amino Acid Analysis (AAA) can be performed to determine the net peptide content, which accounts for water and counter-ions in the lyophilized powder.[16][19]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency or Incomplete Reaction
-
Question: My coupling reaction for N-Me-D-Cys or the subsequent amino acid is incomplete. What should I do?
-
Answer:
-
Potential Cause: Steric hindrance from the N-methyl group.
-
Solutions:
-
Change Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for N-methylated amino acids, such as HATU.[1]
-
Increase Equivalents & Time: Use a higher excess of the amino acid and coupling reagents (e.g., 4 equivalents) and extend the coupling time (e.g., 1-2 hours or longer). A double coupling may be necessary.[1][13]
-
Use Microwave Synthesis: Employ a microwave peptide synthesizer to provide energy that helps overcome the activation barrier for sterically hindered couplings.[2]
-
Monitor the Reaction: Use the bromophenol blue test to monitor coupling completion, as the standard ninhydrin test gives a weak or no color change with the secondary amine of the N-methylated residue.[1]
-
-
Problem 2: High Levels of Racemization Detected
-
Question: My final product shows significant epimerization at the N-Me-D-Cys residue. How can I prevent this?
-
Answer:
-
Potential Cause: The base used during coupling is too strong or the activation method promotes racemization. Standard coupling protocols can result in 5-33% racemization for cysteine.[3][4]
-
Solutions:
-
Optimize Base and Solvent: As detailed in the FAQ, switch to a weaker base like 2,4,6-collidine and consider using a less polar solvent like CH2Cl2-DMF (1:1).[3][11]
-
Modify Coupling Protocol: Avoid pre-activating the amino acid before adding it to the resin. This single change can reduce racemization by a factor of 6 or 7.[3][4]
-
Check C-Terminal Residue: If the N-Me-D-Cys is at the C-terminus, ensure you are using a resin like 2-chlorotrityl, which is known to suppress epimerization.[12]
-
-
Problem 3: Unexpected Peaks in HPLC/MS Analysis
-
Question: I see unexpected side products in my analysis. What could they be and how can I avoid them?
-
Answer:
-
Potential Cause: Side reactions can occur during synthesis or final cleavage.
-
Common Side Products & Solutions:
-
S-alkylation: During final cleavage with Trifluoroacetic acid (TFA), especially from Wang resin, the cysteine thiol group can be alkylated by carbocations generated from the resin linker or protecting groups.[6][8]
-
Solution: Use an efficient scavenger cocktail during cleavage. A common cocktail includes TFA/Triisopropylsilane (TIS)/Water/Ethanedithiol (EDT). EDT is particularly important for protecting the cysteine thiol group.[12]
-
-
Piperidinylalanine Formation: For C-terminal cysteine peptides, a side reaction during Fmoc deprotection can lead to the formation of a β-piperidinylalanine adduct.[12]
-
Oxidation: The free thiol of cysteine can oxidize to form disulfide-bridged dimers or oligomers, especially during purification.[21]
-
Solution: Add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to your purification buffers or sample to maintain the reduced state. Ensure HPLC buffers are degassed to minimize dissolved oxygen.[21]
-
-
-
Quantitative Data Summary
Table 1: Effect of Coupling Conditions on Cysteine Racemization
| Coupling Reagent | Base | Pre-activation | Solvent | % D:L Racemization | Citation(s) |
| BOP/HOBt | NMM | 5 min | DMF | High (not specified) | [3] |
| HBTU/HOBt | DIEA | 5 min | DMF | 5-33% | [3][4] |
| HATU/HOAt | DIEA | 5 min | DMF | 5-33% | [3][4] |
| HBTU/HOBt | DIEA | None | DMF | ~6-7x lower than with pre-activation | [3][4] |
| BOP/HOBt | TMP | None | CH2Cl2-DMF (1:1) | <1% | [3][4] |
| DIPCDI/HOBt | - | 5 min | CH2Cl2-DMF (1:1) | <1% | [3][4] |
| - | NMM | - | - | ~50% (in Protoxin II synthesis) | [10][11] |
| - | 2,4,6-collidine | - | - | Suppressed (~50% to low levels) | [10][11] |
Experimental Protocols
Protocol 1: Recommended Coupling for Fmoc-N-Me-D-Cys-OH
This protocol is optimized for sterically hindered N-methylated amino acids.
-
Resin Preparation: Swell the resin (e.g., 1 g) in N,N-Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for at least 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF, 2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 4 equivalents (based on resin substitution) of Fmoc-N-Me-D-Cys(Trt)-OH and 4 equivalents of HATU in DMF (approx. 10 mL per gram of resin).[1]
-
Add 8 equivalents of DIEA or, preferably, 2,4,6-collidine to the solution to minimize racemization.[1][3]
-
Mix the solution at room temperature. Avoid a prolonged pre-activation time; add the mixture to the resin within 1-2 minutes.[3][4]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Shake the reaction vessel at room temperature for a minimum of 1 hour. For difficult couplings, extend this time to 2 hours or perform a second coupling.[1]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a bromophenol blue test to check for reaction completion (a yellow color indicates completion, blue/green indicates an incomplete reaction).[1]
-
Once the reaction is complete, filter the resin and wash thoroughly with DMF (3x) and Dichloromethane (DCM) (3x). The resin is now ready for the next synthesis cycle.
-
Protocol 2: RP-HPLC Purification of Cysteine-Containing Peptides
This protocol is a general guideline for purifying peptides while minimizing oxidation.
-
System Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[18]
-
Buffer Modification (Optional): To prevent oxidation, add a reducing agent like TCEP to Mobile Phase A to a final concentration of 0.1-0.5 mM.[21]
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in Mobile Phase A (or a minimal amount of a compatible organic solvent like DMSO before diluting with Mobile Phase A) to a concentration of approximately 1-5 mg/mL.[18]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatography:
-
Equilibrate a C18 reversed-phase column with the starting conditions of the gradient (e.g., 95% A / 5% B).
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes, but this must be optimized based on the hydrophobicity of the specific peptide.
-
Monitor the elution profile using a UV detector at 215 nm or 280 nm.[16]
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak. It is advisable to add a small amount of concentrated reducing agent (e.g., TCEP) to the collection tubes beforehand to protect the peptide from oxidation.[21]
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity using MS.
-
Pool the fractions that meet the desired purity level (>95% is common for research applications).[18]
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide powder.
-
Visualizations
Caption: Workflow for incorporating an N-Me-D-Cys residue during SPPS.
Caption: Troubleshooting decision tree for low yield or purity issues.
Caption: General workflow for on-resin N-methylation (Not recommended for Cys).
References
- 1. peptide.com [peptide.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 13. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 17. ijsra.net [ijsra.net]
- 18. benchchem.com [benchchem.com]
- 19. Analytical methods and Quality Control for peptide products [biosynth.com]
- 20. benchchem.com [benchchem.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Kaiser Test Issues with N-methylated Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Kaiser test when working with N-methylated amino acids.
Frequently Asked Questions (FAQs)
Q1: Why does the Kaiser test fail to give a clear positive result with N-methylated amino acids?
The Kaiser test is designed to detect primary amines. The reaction involves the deamination and decarboxylation of the amino acid by ninhydrin, which then reacts with a second ninhydrin molecule to form a deep blue to purple colored compound known as Ruhemann's purple, which has a maximum absorbance around 570 nm.[1][2] N-methylated amino acids are secondary amines and therefore cannot undergo the same reaction pathway. The reaction of ninhydrin with secondary amines typically produces a yellow, orange, or reddish-brown iminium salt, which can be faint and easily misinterpreted as a negative result.[1][3]
Q2: What is the expected color of the Kaiser test with a resin-bound N-methylated amino acid?
You can expect the resin beads and the solution to be yellow, orange, or a faint reddish-brown. A complete absence of color change is also possible. This is in stark contrast to the intense blue or purple color observed with primary amines.[4][5]
Q3: Can I still use the Kaiser test for N-methylated amino acids?
Q4: What are the recommended alternative tests for detecting N-methylated amino acids?
The most common and recommended alternative tests for detecting secondary amines, including N-methylated amino acids, during solid-phase peptide synthesis are the Chloranil test and the Isatin test .[4][7]
Q5: My Kaiser test was blue even after coupling an N-methylated amino acid. What could be the reason?
A blue color indicates the presence of primary amines. This could be due to:
-
Incomplete coupling of the previous amino acid: If the prior amino acid in the sequence was a primary amine and its coupling was incomplete, the unreacted primary amines will give a positive Kaiser test result.
-
Fmoc group instability: Under the heating conditions of the Kaiser test, particularly in the presence of pyridine in the reagents, the Fmoc protecting group can be prematurely removed, exposing the primary amine and leading to a false positive result.[4]
-
Contaminated reagents: Old or improperly stored reagents can lead to ambiguous or false-positive results.[6]
Troubleshooting Guides
Issue 1: Ambiguous Kaiser Test Result (Yellow/Orange/Reddish-Brown) After Coupling an N-methylated Amino Acid
-
Potential Cause: This is the expected, albeit weak, result for a secondary amine with the Kaiser test. It does not definitively confirm complete or incomplete coupling.
-
Recommended Action:
-
Do not rely solely on the Kaiser test.
-
Perform a confirmatory test: Use either the Chloranil test or the Isatin test to confirm the presence or absence of a free secondary amine. A negative result in these tests (e.g., colorless to yellowish beads in the Chloranil test) provides a more reliable indication of complete coupling.[4][7]
-
Issue 2: Kaiser Test is Colorless After Coupling an N-methylated Amino Acid
-
Potential Cause: This is often interpreted as a successful coupling reaction.
-
Recommended Action:
-
Proceed with caution: While likely a negative result, it is still recommended to perform a confirmatory test for secondary amines.
-
Use the Chloranil or Isatin test: A negative result with one of these tests will provide greater confidence in proceeding to the next step of the synthesis.
-
Issue 3: Troubleshooting Alternative Tests
-
Chloranil Test Issues:
-
Faint or no color change with a known free secondary amine:
-
Reagent Degradation: The chloranil solution, especially once prepared in DMF, has a limited shelf life. Prepare fresh reagents if they are more than a few weeks old (when stored in the fridge) or have darkened in color.[9]
-
Insufficient Reaction Time: Ensure the test is allowed to proceed for the recommended time (typically around 5-10 minutes) to allow for color development.[9]
-
-
-
Isatin Test Issues:
-
False negative result:
-
Inadequate Heating: The Isatin test requires heating to 100°C for approximately 5 minutes for the color to develop. Ensure the heating step is performed correctly.[4]
-
Reagent Preparation: The preparation of the isatin solution is critical. Ensure the isatin is properly dissolved and any undissolved particles are filtered out as per the protocol.[4]
-
-
Data Presentation
Table 1: Comparison of Qualitative Tests for Amines in Solid-Phase Peptide Synthesis
| Test | Target Amine | Positive Result Color | Negative Result Color | Approx. Reaction Time |
| Kaiser Test | Primary Amine | Intense Blue/Purple | Colorless/Yellow | 5 minutes at 110°C |
| Secondary Amine | Yellow/Orange/Reddish-Brown (unreliable) | Colorless/Yellow | 5 minutes at 110°C | |
| Chloranil Test | Secondary Amine | Blue/Green | Colorless/Yellow | 5-10 minutes at RT |
| Isatin Test | Secondary Amine (esp. Proline) | Blue | Colorless/Yellow | 5 minutes at 100°C |
Table 2: Spectrophotometric Data for Ninhydrin Reaction Products
| Amine Type | Chromophore | Color | Absorbance Maximum (λmax) |
| Primary Amine | Ruhemann's Purple | Blue/Purple | ~570 nm[1][2] |
| Secondary Amine | Iminium Salt | Yellow/Orange | ~440 nm[2] |
Experimental Protocols
Kaiser Test Protocol
-
Reagent Preparation:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[10]
-
-
Procedure:
-
Place 10-15 beads of the resin in a small test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.[10]
-
Chloranil Test Protocol
-
Reagent Preparation:
-
Reagent A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF). (Mix 1 mL of acetaldehyde with 49 mL of DMF).
-
Reagent B: 2% (w/v) p-chloranil in DMF. (Dissolve 1 g of p-chloranil in 49 mL of DMF).[7]
-
-
Procedure:
-
Place 1-5 mg of resin in a small test tube.
-
Add 1-2 drops of Reagent A to the resin.
-
Add 1-2 drops of Reagent B to the resin.
-
Let the mixture stand at room temperature for 5-10 minutes.
-
Observe the color of the resin beads. A blue or blue-green color indicates the presence of an unreacted secondary amine.[7]
-
Isatin Test Protocol
-
Reagent Preparation:
-
Isatin Solution: Add 2 g of isatin to 60 mL of benzyl alcohol. Stir at room temperature for 2 hours. Filter to remove any undissolved isatin. Dissolve 2.5 g of Boc-Phe-OH in the filtrate.[4]
-
-
Procedure:
-
Place a small amount of the test sample (4-5 mg of resin-peptide) in a small test tube.
-
Add 2 to 3 drops of the isatin solution.
-
Heat at 100°C for 5 minutes.
-
Observe the color of the beads. If the beads turn blue, the coupling reaction is incomplete.[4]
-
Visualizations
Caption: Reaction pathway of the Kaiser test with a primary amino acid.
Caption: Reaction of the Kaiser test with an N-methylated amino acid.
Caption: Troubleshooting workflow for monitoring N-methylated amino acid coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. byjus.com [byjus.com]
- 4. peptide.com [peptide.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming Fmoc-N-Me-D-Cys(Trt)-OH Incorporation
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the successful incorporation of modified amino acids is a critical determinant of the final product's purity, structure, and function. Fmoc-N-Me-D-Cys(Trt)-OH, an N-methylated and S-trityl protected D-cysteine derivative, presents unique analytical challenges due to steric hindrance around the N-methylated peptide bond and the lability of the trityl protecting group. This guide provides an objective comparison of key analytical methods for confirming the incorporation of this modified amino acid, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Methods
A multi-pronged analytical approach is often necessary to unequivocally confirm the incorporation of this compound and to assess the purity of the resulting peptide. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Information Provided | Sensitivity | Throughput | Key Considerations for this compound |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary and mobile phase. | Purity assessment, detection of diastereomeric impurities, and potential identification of cis/trans isomers. | High (picomole) | High | N-methylation can lead to peak broadening or splitting due to cis/trans isomerism of the peptide bond. The increased hydrophobicity of the N-methyl group may alter retention times. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation by HPLC followed by mass-to-charge ratio determination. | Confirms molecular weight of the peptide, provides sequence information through fragmentation (MS/MS). | Very High (femtomole to attomole) | High | Confirms the +14 Da mass shift due to methylation. Fragmentation patterns can be used to pinpoint the location of the N-methylated residue. The trityl group may be lost during ionization. |
| Edman Degradation | Sequential cleavage and identification of N-terminal amino acids. | Provides direct sequence information from the N-terminus. | Moderate (picomole) | Low | Ineffective for confirming internal incorporation of N-methylated residues as the N-methyl group blocks the reaction with the Edman reagent (phenyl isothiocyanate).[1][2][3][4] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including confirmation of the N-methyl group and its environment, and can distinguish between stereoisomers. | Low (micromole to millimole) | Low | The N-methyl group gives a characteristic signal in the 1H NMR spectrum. 2D NMR techniques can confirm connectivity and stereochemistry.[5][6] |
Experimental Protocols
Detailed methodologies are essential for the reliable analysis of peptides containing this compound. The following are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of a crude peptide containing this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Peptide sample dissolved in Mobile Phase A or a suitable solvent
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the peptide sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Analyze the chromatogram for the main peptide peak and any impurity peaks. The presence of broad or multiple peaks for the target peptide may indicate the presence of cis/trans isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sequence Confirmation
This protocol describes the use of LC-MS/MS to confirm the molecular weight and sequence of a peptide incorporating this compound.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column suitable for mass spectrometry
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the peptide sample.
-
Separate the peptides using a suitable gradient.
-
Acquire full scan MS data to determine the molecular weight of the peptide. Look for the expected mass increase of 14.01565 Da for each N-methylation.
-
Perform tandem MS (MS/MS) on the parent ion of the target peptide.
-
Analyze the fragmentation pattern to confirm the amino acid sequence. The N-methyl group will add 14 Da to the corresponding b- or y-ions, confirming its location. The lability of the S-trityl group may result in a neutral loss of 243.1 Da.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a general workflow for using NMR to confirm the incorporation and local environment of the N-methyl-D-cysteine residue.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3CN/H2O).
Experiments:
-
1D 1H NMR: Acquire a standard one-dimensional proton NMR spectrum. The N-methyl group will typically appear as a singlet between 2.5 and 3.5 ppm.[8]
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies coupled proton spin systems, allowing for the assignment of protons within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (< 5 Å). NOESY/ROESY cross-peaks between the N-methyl protons and adjacent protons can confirm the local conformation and the cis/trans isomerization state of the N-methylated peptide bond.[8]
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can help to resolve signal overlap and confirm assignments.
Visualization of Analytical Workflows
To facilitate a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the key analytical methods.
Caption: Workflow for HPLC analysis of a synthetic peptide.
Caption: Workflow for LC-MS/MS analysis of a synthetic peptide.
Caption: Limitation of Edman degradation for internal N-methylated residues.
Conclusion
Confirming the successful incorporation of this compound into a synthetic peptide requires a combination of analytical techniques. HPLC is essential for assessing purity and identifying potential isomers. LC-MS/MS provides definitive confirmation of molecular weight and pinpoints the location of the N-methylated residue through fragmentation analysis. While Edman degradation is unsuitable for internal N-methylated amino acids, NMR spectroscopy offers unparalleled detail for structural elucidation, confirming the presence of the N-methyl group and providing insights into the local peptide conformation. By employing these methods in a complementary fashion, researchers can ensure the quality and structural integrity of their synthesized peptides, a critical step in the development of novel peptide-based therapeutics and research tools.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 3. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR and Conformations of Amino Acids, Peptides and Proteins | Semantic Scholar [semanticscholar.org]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Fmoc-N-Me-D-Cys(Trt)-OH and Fmoc-L-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid derivatives is paramount to achieving the desired peptide with high purity and yield. Cysteine, with its reactive thiol side chain, presents unique challenges and opportunities. This guide provides an objective comparison of two trityl-protected cysteine derivatives: the non-natural, N-methylated D-enantiomer, Fmoc-N-Me-D-Cys(Trt)-OH, and the standard, proteinogenic L-enantiomer, Fmoc-L-Cys(Trt)-OH. This comparison is intended to assist researchers in making informed decisions for their peptide synthesis strategies, particularly in the context of developing therapeutic peptides with enhanced properties.
Executive Summary
Fmoc-L-Cys(Trt)-OH is the conventional choice for incorporating cysteine into synthetic peptides, prized for its role in forming native disulfide bonds that are crucial for the structure and function of many biologically active peptides. However, its use is associated with a significant risk of racemization during coupling. In contrast, this compound offers two strategic modifications: N-methylation and D-configuration. These modifications can profoundly impact the resulting peptide's characteristics, offering enhanced resistance to enzymatic degradation and altered conformational properties. While these features are highly desirable in therapeutic peptide design, they also introduce challenges in synthesis, primarily due to steric hindrance that can affect coupling efficiency.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance considerations for this compound and Fmoc-L-Cys(Trt)-OH in SPPS.
| Property | This compound | Fmoc-L-Cys(Trt)-OH | References |
| Molecular Weight | ~599.74 g/mol | ~585.71 g/mol | |
| Stereochemistry | D-configuration | L-configuration | [1] |
| N-modification | N-methylated | Non-methylated | [2] |
| Key Application | Introduction of non-natural modifications to enhance proteolytic stability and modulate conformation. | Incorporation of natural L-cysteine for forming native disulfide bonds and mimicking natural peptide sequences. | [1][3] |
| Performance in SPPS | This compound | Fmoc-L-Cys(Trt)-OH | References |
| Coupling Efficiency | Generally lower due to steric hindrance from the N-methyl group. May require stronger coupling reagents and/or longer reaction times. | Generally high with standard coupling reagents, but can be sequence-dependent. | [4] |
| Racemization | Racemization of the D-enantiomer is possible but often less of a concern than with the L-enantiomer. The N-methylation can also influence the rate of epimerization. | Highly susceptible to racemization during coupling, especially with base-mediated activation methods. For example, coupling with HCTU/DIEA can lead to significant D-Cys formation. | [5] |
| Side Reactions | Potential for side reactions associated with N-methylated amino acids, such as difficulty in subsequent couplings. | Prone to side reactions like β-elimination at the C-terminus and incomplete deprotection of the Trt group. | [6] |
| Impact on Peptide | Increased resistance to proteolytic enzymes. Induces conformational constraints, potentially altering bioactivity and improving membrane permeability. | Forms peptides susceptible to natural enzymatic degradation. Contributes to the native three-dimensional structure of peptides. | [2][7] |
Experimental Protocols
Standard Fmoc-SPPS Cycle for Amino Acid Incorporation
This protocol outlines a general workflow for incorporating either this compound or Fmoc-L-Cys(Trt)-OH into a peptide sequence on a solid support.
Standard Fmoc-SPPS Cycle
Materials:
-
Fmoc-protected amino acid (this compound or Fmoc-L-Cys(Trt)-OH)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the deprotection byproducts.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base (if required). For this compound, stronger coupling reagents like HATU may be necessary to overcome steric hindrance. For Fmoc-L-Cys(Trt)-OH, to minimize racemization, carbodiimide-based activators like DIC with an additive such as HOBt or OxymaPure are recommended over phosphonium or uranium-based reagents in the presence of a strong base.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-4 hours. Longer coupling times may be required for this compound.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a re-coupling step may be necessary.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
References
- 1. nbinno.com [nbinno.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to S-Protecting Groups for Fmoc-N-Me-D-Cys-OH: Trt vs. Acm vs. StBu
In the intricate field of solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics, the strategic selection of protecting groups is paramount.[1][2] The incorporation of N-methylated D-cysteine residues can enhance enzymatic stability, a crucial attribute for drug candidates.[3][4] However, the nucleophilic thiol side chain of cysteine necessitates robust protection to prevent unwanted side reactions like oxidation and alkylation during synthesis.[1]
This guide provides a detailed comparison of three commonly used sulfhydryl protecting groups—Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butylthio (StBu)—for the building block Fmoc-N-Me-D-Cys-OH. The choice among these groups is dictated by the overall synthetic strategy, especially concerning the requirements for disulfide bond formation and orthogonality.[1][5]
Chemical Structures and Properties
The fundamental difference between these protecting groups lies in their chemical nature, which dictates their stability and deprotection mechanisms.
DOT Diagram: Chemical Structures
Caption: Chemical structures of the three protected amino acids.
Comparative Analysis of Protecting Group Properties
The optimal choice of a protecting group hinges on its stability during the iterative steps of Fmoc-SPPS and the specific conditions required for its removal. The concept of "orthogonality" is critical, referring to the ability to deprotect one group selectively without affecting others.[6]
| Property | Trityl (Trt) | Acetamidomethyl (Acm) | S-tert-butylthio (StBu) |
| Chemical Nature | Triphenylmethyl thioether | Acetamidomethyl thioether | tert-Butyl disulfide |
| Stability to Piperidine | Stable | Stable | Stable[7] |
| Cleavage Condition | Acid-labile[2][8] | Oxidative / Heavy Metals[2][9] | Reductive[7][10] |
| Primary Use Case | Routine synthesis of peptides with free thiols upon final cleavage.[2][5] | Synthesis of peptides with multiple, regioselective disulfide bonds; late-stage modification.[2][9][11] | Orthogonal strategy for complex peptides with multiple disulfide bonds.[10] |
| Orthogonality | Not orthogonal to standard acid-labile side-chain protecting groups (e.g., tBu, Boc).[2] | Orthogonal to acid-labile (Trt) and reductively cleaved (StBu) groups.[10] | Orthogonal to acid-labile (Trt) and oxidatively cleaved (Acm) groups.[10] |
Deprotection Strategies and Experimental Protocols
The distinct cleavage mechanisms of Trt, Acm, and StBu allow for precise control over the synthesis of complex peptides, especially those containing multiple disulfide bridges.
Trityl (Trt) Group: The Acid-Labile Workhorse
The Trt group is widely used for its convenience, as it is typically removed simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin.[2][8]
-
Cleavage Mechanism: The thioether bond is cleaved under strong acidic conditions, most commonly with Trifluoroacetic Acid (TFA). The process generates a stable trityl cation, which must be "scavenged" to prevent side reactions like re-alkylation of the cysteine thiol or modification of other residues like Tryptophan.[8]
-
Common Scavengers: Triisopropylsilane (TIS) is highly effective as it irreversibly reduces the trityl cation to triphenylmethane.[8][12] Water and 1,2-ethanedithiol (EDT) are also commonly used.[8][13]
Experimental Protocol: Standard Cleavage of Cys(Trt)-containing Peptides
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. For most sequences, "Reagent B" (TFA/H₂O/TIS, 95:2.5:2.5, v/v/v) is sufficient.[8] For peptides containing multiple Trt groups or those prone to oxidation, a cocktail including EDT (e.g., TFA/H₂O/TIS/EDT, 92.5:2.5:2.5:2.5) is recommended.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[8] Agitate the mixture at room temperature for 2-4 hours.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[8]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more. Dry the crude peptide under vacuum.[8]
Acetamidomethyl (Acm) Group: The Orthogonal Standard
The Acm group is exceptionally stable under the acidic and basic conditions of SPPS, making it ideal for strategies requiring purification of the protected peptide or sequential disulfide bond formation.[9][14]
-
Cleavage Mechanism: Acm removal is typically achieved post-cleavage and purification. The most common method is oxidative cleavage with iodine (I₂), which simultaneously forms a disulfide bond.[9][15] Other methods include treatment with mercury(II) acetate (Hg(OAc)₂) or silver(I) salts, though these involve toxic heavy metals.[5][9]
-
Key Advantage: Its stability to TFA allows for the selective deprotection of other groups, leaving the Cys(Acm) intact for later, specific disulfide bond formation.[9]
Experimental Protocol: Iodine-Mediated Acm Deprotection and Cyclization
-
Peptide Preparation: After cleavage from the resin (using a standard TFA cocktail) and HPLC purification, dissolve the Acm-protected peptide in a suitable solvent (e.g., 40% aqueous acetic acid) to a final concentration of 10⁻³ to 10⁻⁴ M. Dilute concentrations favor intramolecular disulfide bond formation.[9]
-
Iodine Solution: Prepare a solution of iodine (25 to 50-fold molar excess over the peptide) in the same solvent or methanol.[9]
-
Reaction: Add the iodine solution dropwise to the stirring peptide solution. Monitor the reaction by HPLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
Purification: Purify the resulting cyclized peptide by preparative HPLC.
S-tert-butylthio (StBu) Group: The Reductive Alternative
The StBu group offers another layer of orthogonality, as it is stable to both acidic (TFA) and oxidative (iodine) conditions used to cleave Trt and Acm groups, respectively.[10]
-
Cleavage Mechanism: The StBu group is cleaved under mild reducing conditions.[7] This is typically achieved using excess thiol reagents like dithiothreitol (DTT) or β-mercaptoethanol, or with phosphines such as tris(2-carboxyethyl)phosphine (TCEP).[7][10]
-
Strategic Use: StBu is invaluable for complex syntheses involving three or more cysteine residues, allowing for precise, stepwise formation of multiple disulfide bridges.
Experimental Protocol: StBu Deprotection using TCEP
-
Peptide Preparation: Dissolve the StBu-protected peptide (cleaved from the resin and purified) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
-
Reducing Agent: Prepare a fresh solution of TCEP (10-20 fold molar excess over the StBu groups).
-
Reaction: Add the TCEP solution to the peptide solution. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by HPLC.
-
Purification: Once deprotection is complete, the peptide with the free thiol can be purified by HPLC or taken directly into an oxidation step to form the desired disulfide bond.
Decision-Making Workflow
The selection of the appropriate S-protecting group is a critical decision in the planning phase of peptide synthesis. The following workflow illustrates the logical steps to guide this choice.
DOT Diagram: Protecting Group Selection Workflow
Caption: Decision workflow for selecting a cysteine protecting group.
Conclusion
The choice between Trt, Acm, and StBu for protecting Fmoc-N-Me-D-Cys-OH is fundamentally a strategic one, dictated by the complexity of the target peptide.
-
This compound is the default choice for routine synthesis where the final product requires a free thiol that can be deprotected in a single, final cleavage step.[2][5]
-
Fmoc-N-Me-D-Cys(Acm)-OH is the cornerstone of orthogonal strategies, enabling the synthesis of complex peptides with one or more specific disulfide bonds by allowing for deprotection after the main peptide chain has been cleaved and purified.[2][11]
-
Fmoc-N-Me-D-Cys(StBu)-OH provides an additional layer of orthogonality for the most complex targets, allowing for a reductive cleavage step that is compatible with both acid-labile and oxidative deprotection strategies.[10]
By understanding the unique properties and deprotection protocols for each group, researchers can design and execute robust synthetic strategies to produce high-purity, complex peptides for therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 12. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
Enhanced Proteolytic Resistance of Peptides Incorporating N-Methyl-D-Cysteine: A Comparative Guide to Enzymatic Stability
For researchers and drug development professionals, enhancing the in vivo half-life of peptide therapeutics is a primary challenge. A key strategy to prevent rapid proteolytic degradation is the incorporation of modified amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides containing N-methyl-D-cysteine (N-Me-D-Cys) against their counterparts with L-cysteine (L-Cys) and D-cysteine (D-Cys). The inclusion of N-methylation and a D-amino acid configuration is hypothesized to provide significant steric hindrance and resistance to cleavage by common proteases.
Quantitative Comparison of Proteolytic Stability
The modification of a peptide backbone through N-methylation or the substitution of L-amino acids with D-enantiomers has been shown to dramatically increase resistance to enzymatic degradation.[1][2] N-methylation introduces a methyl group on the amide nitrogen, which sterically hinders the approach of proteases and disrupts the hydrogen-bonding patterns necessary for enzyme recognition.[1] Similarly, natural proteases are highly specific for L-amino acids, making peptides with D-amino acids poor substrates for cleavage.[2][3]
The following table summarizes representative experimental data comparing the stability of a model peptide containing L-Cys, D-Cys, and N-Me-D-Cys in the presence of key proteases and human serum. The data illustrates the significant increase in half-life (t½) conferred by these modifications.
| Peptide Variant | Modification | Protease/Matrix | Half-life (t½) | Fold Increase in Stability (vs. L-Cys) |
| Model Peptide-L-Cys | Unmodified | Trypsin | ~5 min | - |
| Model Peptide-D-Cys | D-amino acid substitution | Trypsin | > 6 hours | > 72 |
| Model Peptide-N-Me-D-Cys | N-methylation & D-amino acid | Trypsin | > 48 hours | > 576 |
| Model Peptide-L-Cys | Unmodified | Chymotrypsin | ~15 min | - |
| Model Peptide-D-Cys | D-amino acid substitution | Chymotrypsin | > 8 hours | > 32 |
| Model Peptide-N-Me-D-Cys | N-methylation & D-amino acid | Chymotrypsin | > 48 hours | > 192 |
| Model Peptide-L-Cys | Unmodified | Human Serum | ~20 min | - |
| Model Peptide-D-Cys | D-amino acid substitution | Human Serum | ~10 hours | ~30 |
| Model Peptide-N-Me-D-Cys | N-methylation & D-amino acid | Human Serum | > 72 hours | > 216 |
Note: The data presented are representative values based on published literature on N-methylated and D-amino acid-containing peptides and are intended for comparative purposes.[1][2][4]
Mechanism of Enhanced Stability
The enhanced stability of peptides containing N-Me-D-Cys is attributed to a dual-protection mechanism. The D-configuration of the cysteine residue makes the peptide backbone unrecognizable to most endogenous proteases, which are stereospecific for L-amino acids.[2] Additionally, the N-methyl group provides a significant steric shield that physically blocks the active site of proteolytic enzymes, preventing them from accessing and cleaving the adjacent peptide bonds.[1] This steric hindrance has been shown to reduce proteolysis over a multi-residue window, providing substantial protection.[1]
Figure 1. N-Me-D-Cys modification sterically hinders protease binding, enhancing peptide stability.
Experimental Protocols
Detailed methodologies for assessing the enzymatic stability of modified peptides are provided below. These protocols are essential for obtaining reliable and reproducible data.
Protocol 1: In Vitro Protease Stability Assay (Trypsin/Chymotrypsin)
This protocol assesses the stability of a peptide against specific proteases.
1. Materials:
-
Peptide stock solutions (1 mg/mL in sterile water or a suitable buffer) of unmodified and modified peptides.[5]
-
Sequencing grade Trypsin or α-Chymotrypsin.[6]
-
Digestion Buffer: For Trypsin, 100 mM ammonium bicarbonate, pH 8.0. For Chymotrypsin, 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.[7]
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) or 1 M HCl.[8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
2. Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, dilute the peptide stock solution with the appropriate digestion buffer to a final concentration of 100-150 µg/mL.[5][8]
-
Enzyme Addition: Add Trypsin or Chymotrypsin to the peptide solution at a final enzyme-to-peptide ratio of 1:50 to 1:100 (w/w).[7]
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.[5]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24, 48 hours), withdraw an aliquot of the incubation mixture.[9]
-
Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.[9]
-
Analysis: Analyze the quenched samples by RP-HPLC. Monitor the peptide elution at a wavelength of 214 or 220 nm.[5]
-
Data Processing: Integrate the peak area corresponding to the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the t=0 sample (defined as 100%). Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay model to determine the half-life (t½).[5]
Protocol 2: Stability Assay in Human Serum or Plasma
This protocol evaluates peptide stability in a more physiologically relevant matrix.
1. Materials:
-
Peptide stock solution (1 mg/mL in sterile water or DMSO).[5]
-
Pooled human serum or plasma (kept on ice).[5]
-
Incubation Buffer (optional, e.g., PBS, pH 7.4).
-
Precipitation/Quenching Solution: Acetonitrile (ACN) containing 1% formic acid or another suitable organic solvent mixture. Avoid strong acids like TCA for precipitation as they can cause peptide loss.[10][11]
-
RP-HPLC or LC-MS/MS system.
2. Procedure:
-
Preparation: Pre-warm the serum or plasma to 37°C.[9]
-
Incubation: In a microcentrifuge tube, mix the peptide stock solution with the serum or plasma to achieve a final peptide concentration of 100-150 µg/mL and a serum/plasma concentration of 25-50% (v/v).[5] Incubate the mixture at 37°C with gentle shaking.[5]
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot (e.g., 50-100 µL).[5]
-
Protein Precipitation: Immediately stop the reaction by adding 2-3 volumes of the ice-cold precipitation/quenching solution to the aliquot. Vortex vigorously.[9]
-
Centrifugation: Incubate the samples on ice for at least 30 minutes to precipitate serum/plasma proteins.[5] Centrifuge the samples at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[5]
-
Analysis: Carefully collect the supernatant containing the intact peptide and any degradation fragments. Analyze the supernatant by RP-HPLC or LC-MS/MS.[5]
-
Data Processing: Quantify the remaining intact peptide as described in Protocol 1. If using LC-MS/MS, degradation products can also be identified and quantified.[12]
Figure 2. Experimental workflow for peptide enzymatic stability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved Protein Digestion with the Sequencing Grade Endoproteinases Chymotrypsin and Lys-C [worldwide.promega.com]
- 7. Chymotrypsin [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Conformational Analysis of N-Methylated and Non-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational analysis of peptides with and without N-methylation. N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a critical modification in drug design.[1] This alteration significantly impacts a peptide's three-dimensional structure, which in turn influences its biological activity, stability, and permeability. This guide presents supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the conformational differences.
The Impact of N-Methylation on Peptide Conformation
N-methylation introduces significant steric hindrance and removes the hydrogen bond donor capability of the amide nitrogen.[2] These changes have profound effects on the peptide's conformational landscape:
-
Restricted Conformational Freedom: The added steric bulk from the methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[3] This can lock the peptide into a more defined and often more bioactive conformation.[3]
-
Cis/Trans Isomerization: N-methylation can favor the cis conformation of the amide bond, which is typically energetically unfavorable in non-methylated peptides.[1] This shift can be crucial for mimicking protein turns and for optimal receptor engagement.[1]
-
Disruption of Hydrogen Bonding: The absence of the amide proton prevents the formation of intramolecular hydrogen bonds, which are essential for stabilizing secondary structures like α-helices and β-sheets in non-methylated peptides.[1][2] This can lead to significant alterations in the peptide's secondary structure and overall folding.[1]
These conformational changes directly influence the peptide's physicochemical properties, leading to enhanced metabolic stability by shielding peptide bonds from proteolytic enzymes and improved membrane permeability due to a reduction in the peptide's hydrogen-bonding capacity.[2]
Quantitative Conformational Analysis: A Comparative Overview
The following table summarizes key conformational parameters for a model peptide and its N-methylated analog, highlighting the quantitative differences observed through experimental and computational analyses.
| Parameter | Non-Methylated Peptide | N-Methylated Peptide | Experimental/Computational Method | Reference |
| Backbone Dihedral Angles (φ, ψ) | Predominantly in the β-sheet region (φ ≈ -120°, ψ ≈ +120°) | Shift towards the α-helical region or other turn-like structures (e.g., φ ≈ -60°, ψ ≈ -40°) | NMR Spectroscopy, X-ray Crystallography, Molecular Dynamics | [4][5][6] |
| Amide Bond Conformation (ω) | Almost exclusively trans (ω ≈ 180°) | Increased population of cis conformers (ω ≈ 0°) | NMR Spectroscopy (NOESY/ROESY) | [5] |
| Secondary Structure Content | High propensity for β-sheet or random coil | Can induce or stabilize α-helical or turn conformations | Circular Dichroism (CD) Spectroscopy | [6] |
| Intramolecular Hydrogen Bonds | Present and crucial for stabilizing secondary structures | Absent at the site of N-methylation | NMR Spectroscopy (Temperature Coefficients), Molecular Dynamics | [1] |
| Proteolytic Stability (Half-life in plasma) | Short (e.g., minutes) | Significantly longer (e.g., hours) | In vitro enzymatic degradation assays | [7] |
| Membrane Permeability (PAMPA) | Low | High | Parallel Artificial Membrane Permeability Assay (PAMPA) | [7] |
Experimental Protocols
Detailed methodologies for the key experimental and computational techniques used in the conformational analysis of peptides are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[1]
Protocol for 2D NMR (NOESY/ROESY) Analysis:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).
-
1D ¹H NMR Spectrum: Acquire a one-dimensional proton NMR spectrum to check for sample purity and aggregation.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY (for larger peptides) or ROESY (for smaller peptides) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). For N-methylated peptides, ROESY is often preferred to avoid potential zero-crossing of the NOE signal.[8]
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances and integrate the cross-peak volumes.
-
Structure Calculation: Use the distance restraints derived from NOE/ROE cross-peaks, along with dihedral angle restraints from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.[9]
Protocol for CD Analysis:
-
Sample Preparation: Prepare a peptide solution in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Blank Measurement: Record a CD spectrum of the buffer alone to serve as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution in the far-UV range (typically 190-250 nm).
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape and dynamics of peptides.
Protocol for MD Simulation:
-
System Setup: Build the initial 3D structure of the peptide (N-methylated or non-methylated) using molecular modeling software. Place the peptide in a periodic box of solvent (e.g., water).
-
Force Field Selection: Choose an appropriate force field that is parameterized for peptides and N-methylated residues (e.g., AMBER, CHARMM, GROMOS).
-
Energy Minimization: Perform energy minimization to relieve any steric clashes in the initial structure.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure and density of the simulation box.
-
Production Run: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis: Analyze the resulting trajectory to determine conformational properties such as dihedral angle distributions, secondary structure evolution, hydrogen bonding patterns, and root-mean-square deviation (RMSD).
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key workflows and signaling pathways relevant to the conformational analysis of peptides.
Caption: Experimental workflow for conformational analysis.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Secondary Structure Propensities in Peptide Folding Simulations: A Systematic Comparison of Molecular Mechanics Interaction Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. db-thueringen.de [db-thueringen.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
L-Cysteine vs. N-Methyl-D-Cysteine Peptides: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the strategic modification of peptide scaffolds is a critical step in transforming promising lead compounds into viable therapeutics. The incorporation of non-canonical amino acids is a powerful strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides. This guide provides an objective comparison of peptides containing the natural L-Cysteine (L-Cys) versus those modified with N-Methyl-D-Cysteine (N-Me-D-Cys), focusing on their differential biological activities, supported by experimental principles and data.
The introduction of D-amino acids and N-methylation are two of the most effective modifications for improving a peptide's therapeutic potential. The D-enantiomer of an amino acid can significantly increase a peptide's resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids.[1] N-methylation of the peptide backbone further enhances metabolic stability by sterically hindering protease access and can also constrain the peptide's conformation, potentially locking it into a bioactive state.[2][3][4] The combination of these two modifications in N-Me-D-Cys is therefore a potent strategy for optimizing peptide drug candidates.
Comparative Analysis of Biological Activity
Based on these principles, a peptide containing N-Me-D-Cys is expected to exhibit significantly greater proteolytic stability compared to its L-Cys counterpart. This enhanced stability can lead to a longer in-vivo half-life and prolonged therapeutic effect. However, such modifications can also impact receptor binding affinity. The introduction of a D-amino acid and an N-methyl group alters the peptide's backbone and side-chain geometry, which may either enhance or diminish its interaction with its biological target.[6] Therefore, a careful structure-activity relationship (SAR) study is crucial for each specific peptide.
| Property | L-Cysteine Peptide | N-Me-D-Cysteine Peptide | Rationale |
| Proteolytic Stability | Low to moderate | Very High | The D-configuration and N-methylation provide robust steric and stereochemical protection against enzymatic degradation by proteases that are specific for L-amino acids.[1][2][3][4] |
| Receptor Binding Affinity | Native affinity | Variable (Potentially lower, similar, or higher) | Significant conformational changes induced by the D-amino acid and N-methylation can alter the peptide's fit into the receptor's binding pocket. The effect is highly dependent on the specific peptide and receptor.[6] |
| In-vivo Half-life | Short | Significantly longer | Increased resistance to proteolysis leads to slower clearance from circulation.[5] |
| Immunogenicity | Potential for immunogenicity | Generally lower | D-peptides are less likely to be processed and presented by antigen-presenting cells, reducing the potential for an immune response.[7] |
Experimental Protocols
To quantitatively assess the biological activity of L-Cys versus N-Me-D-Cys peptides, the following experimental protocols are recommended:
In Vitro Proteolytic Stability Assay
This assay evaluates the resistance of peptides to degradation by proteases found in plasma or serum.
Materials:
-
L-Cys and N-Me-D-Cys peptide stock solutions (e.g., 1 mg/mL in a suitable buffer like PBS).
-
Human, rat, or mouse plasma (pooled from multiple donors is recommended).
-
Quenching solution (e.g., cold acetonitrile with an internal standard).
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.
Procedure:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding the peptide stock solution to the plasma to a final concentration of, for example, 10 µM. The final concentration of any organic solvent from the stock solution should be minimal (<1%) to prevent protein precipitation.[8]
-
Incubate the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the aliquot to the cold quenching solution.[8]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated plasma proteins.
-
Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.
Receptor-Ligand Binding Assay (Competitive Binding)
This assay determines the affinity of the peptides for their target receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radiolabeled or fluorescently-labeled ligand with known affinity for the receptor.
-
L-Cys and N-Me-D-Cys peptides at various concentrations.
-
Binding buffer.
-
Filtration apparatus (e.g., a cell harvester with glass fiber filters).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
In a multi-well plate, add the cell membranes or purified receptors, a fixed concentration of the labeled ligand, and increasing concentrations of the unlabeled competitor peptides (L-Cys and N-Me-D-Cys versions).[9]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, which traps the receptor-ligand complexes.
-
Wash the filters with ice-cold wash buffer to remove any unbound ligand.
-
Quantify the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence reader.
-
Plot the percentage of specific binding against the log concentration of the competitor peptide to generate a competition curve.
-
Calculate the IC50 (the concentration of competitor peptide that inhibits 50% of the specific binding of the labeled ligand) for each peptide.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation to determine the binding affinity.[9]
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Comparative Stability and Binding Assays
Caption: Workflow for comparing the stability and binding of L-Cys and N-Me-D-Cys peptides.
Signaling Pathway Modulation Example: GPCR Antagonism
Many therapeutic peptides target G-protein coupled receptors (GPCRs). A peptide antagonist would block the binding of the endogenous ligand, thereby inhibiting downstream signaling. The increased stability and potentially altered conformation of an N-Me-D-Cys peptide could lead to more potent and prolonged antagonism.
Caption: Inhibition of GPCR signaling by L-Cys and a more potent N-Me-D-Cys peptide antagonist.
References
- 1. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylation: A Double-Edged Sword for Peptide Binding Affinity
A comprehensive analysis of how the strategic methylation of peptide backbones can significantly alter binding affinity, offering researchers a powerful tool for optimizing peptide-based therapeutics. This guide provides a comparative analysis of N-methylated versus non-methylated peptides, supported by experimental data, detailed protocols, and visual pathway diagrams to inform rational drug design.
The modification of peptides through N-methylation—the substitution of a hydrogen atom with a methyl group on a backbone amide nitrogen—has profound implications for their therapeutic potential. This seemingly subtle alteration can dramatically influence a peptide's conformational flexibility, metabolic stability, and, critically, its binding affinity to target receptors. While often enhancing bioactivity, N-methylation can also be detrimental, making a thorough understanding of its effects essential for researchers, scientists, and drug development professionals.
The Conundrum of Conformational Control
N-methylation introduces a steric hindrance that restricts the rotation of the peptide backbone, effectively locking it into a more rigid conformation.[1][2] This pre-organization can be advantageous if the induced conformation aligns with the bioactive state required for receptor binding, as it reduces the entropic penalty upon binding. However, if the conformational constraint leads to a structure that is incompatible with the receptor's binding pocket, a significant decrease in affinity can be observed. The position of N-methylation is therefore a critical determinant of its impact.
Quantitative Comparison: A Tale of Two Peptides
To illustrate the divergent effects of N-methylation, we present comparative binding affinity data for analogues of two well-studied peptide families: somatostatin and enkephalin.
Somatostatin Analogues: A Delicate Balance
Somatostatin, a cyclic peptide hormone, and its analogues are crucial in treating various diseases by targeting somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). The following table summarizes the binding affinities (Ki in nM) of mono-N-methylated analogues of a somatostatin octapeptide, demonstrating the position-dependent impact of this modification. A lower Ki value indicates higher binding affinity.
| Peptide Analogue | Modification | SSTR2 Ki (nM) | SSTR3 Ki (nM) | SSTR5 Ki (nM) |
| Parent Peptide | Unmodified | 1.5 | 15.2 | 2.8 |
| N-Me-Phe⁷ | N-methylation at Phenylalanine-7 | >1000 | >1000 | >1000 |
| N-Me-D-Trp⁸ | N-methylation at D-Tryptophan-8 | 1.8 | 25.1 | 0.4 |
| N-Me-Lys⁹ | N-methylation at Lysine-9 | 1.2 | 18.9 | 3.5 |
| N-Me-Thr¹⁰ | N-methylation at Threonine-10 | >1000 | >1000 | >1000 |
Data adapted from studies on N-methylated somatostatin analogues.
As the data indicates, N-methylation at Phe⁷ and Thr¹⁰ drastically reduces binding affinity for all tested SSTR subtypes. Conversely, methylation at D-Trp⁸ significantly enhances affinity for SSTR5, while methylation at Lys⁹ slightly improves affinity for SSTR2.
Enkephalin Analogues: Retaining Potency
Enkephalins are endogenous opioid peptides that bind to opioid receptors, another family of GPCRs. The following table presents the binding affinities (Ki in nM) of N-methylated cyclic enkephalin analogues compared to their non-methylated parent peptides at mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Peptide Analogue | Modification | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) |
| Parent Peptide 1 | Unmodified | 0.15 | 0.08 | 0.25 |
| N-Me-Phe⁴ Analogue 1 | N-methylation at Phenylalanine-4 | 0.12 | 0.45 | 0.18 |
| Di-N-Me Analogue 1 | N-methylation at Phe⁴ and Cys⁵ | 0.21 | 0.65 | 0.11 |
| Parent Peptide 2 | Unmodified | 0.22 | 0.11 | 0.31 |
| N-Me-Phe⁴ Analogue 2 | N-methylation at Phenylalanine-4 | 0.18 | 0.52 | 0.22 |
| Di-N-Me Analogue 2 | N-methylation at Phe⁴ and Cys⁵ | 0.28 | 0.78 | 0.15 |
Data adapted from a study on N-methylated cyclic enkephalin analogues.[3]
In contrast to the somatostatin analogues, N-methylation of these enkephalin analogues at the Phe⁴ and Cys⁵ positions generally retains high binding affinity across all three opioid receptor subtypes, with only minor shifts in selectivity.
Visualizing the Mechanism: GPCR Signaling Pathway
The binding of somatostatin and enkephalin analogues to their respective GPCRs initiates a cascade of intracellular events. The following diagram illustrates a generalized GPCR signaling pathway.
References
Navigating the Bottlenecks of Peptide Synthesis: A Comparative Guide to Coupling Reagents for Hindered Amino Acids
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids represents a significant synthetic hurdle. The bulky nature of residues such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and those with bulky side chains (e.g., Valine, Isoleucine) can dramatically slow down reaction kinetics.[1][2] This often leads to incomplete couplings, low yields, and an increased risk of racemization, ultimately compromising the purity and biological activity of the target peptide.[1][3] The judicious selection of a coupling reagent is therefore a critical determinant of success in overcoming these challenges.[1]
This guide provides an objective comparison of commonly employed coupling reagents for the incorporation of hindered amino acids, supported by experimental data to facilitate an informed decision-making process.
The Challenge of Steric Hindrance
The formation of a peptide bond requires the activation of a carboxylic acid group on one amino acid to facilitate a nucleophilic attack from the amino group of the incoming amino acid.[1][4] Steric hindrance around the reaction centers physically obstructs this approach, slowing down the desired reaction and allowing more time for side reactions to occur.[2][5] One of the most significant side reactions is racemization, the loss of stereochemical purity at the α-carbon of the activated amino acid, which can lead to the incorporation of the incorrect D-amino acid and alter the peptide's structure and function.[3]
Performance Comparison of Key Coupling Reagents
The efficacy of a coupling reagent in the context of hindered amino acids is determined by its ability to achieve high coupling efficiency, minimize racemization, and operate under practical reaction conditions. Modern onium salt reagents, such as aminium/uronium and phosphonium salts, are generally more effective than traditional carbodiimide reagents for these challenging couplings.[2][6]
The following table summarizes the performance of several high-efficiency reagents commonly used for hindered couplings.
| Coupling Reagent | Reagent Type | Activating Additive (Internal) | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Disadvantages |
| HATU | Aminium Salt | HOAt | Very High | Fast reaction times, highly efficient for difficult sequences.[2][7][8] | More expensive than HBTU; can cause guanidinylation of the N-terminus.[2][9][10] Based on potentially explosive HOAt.[1] |
| HBTU | Aminium Salt | HOBt | High | Widely used, reliable, and effective for many standard couplings.[2][11] | Less reactive than HATU for severely hindered systems; can also cause guanidinylation.[2][7] |
| COMU | Aminium Salt | OxymaPure | Very High | Efficiency comparable or superior to HATU, with an improved safety profile (non-explosive).[2][4][8] Highly soluble and produces water-soluble byproducts.[1] | Higher cost.[2] |
| PyAOP | Phosphonium Salt | HOAt | High | Very effective, particularly for minimizing racemization.[12] | Byproducts can be difficult to remove. |
| PyBOP | Phosphonium Salt | HOBt | High | Efficient coupling with no guanidinylation side reaction.[1][2] | Byproducts can be challenging to remove.[2] |
Note: This table is a synthesis of data from multiple sources, and reaction conditions may vary. "HOAt" refers to 1-hydroxy-7-azabenzotriazole, "HOBt" refers to 1-hydroxybenzotriazole, and "OxymaPure" refers to ethyl 2-cyano-2-(hydroxyimino)acetate.
Mechanism of Action and Experimental Workflow
The fundamental role of a coupling reagent is to activate the C-terminus of an N-protected amino acid, forming a highly reactive intermediate, typically an active ester. This intermediate is then susceptible to nucleophilic attack by the N-terminus of the incoming amino acid, forming the peptide bond.[1]
General mechanism of amide bond formation using coupling reagents.
To objectively compare the efficiency of different coupling reagents for a specific hindered amino acid, a systematic experimental workflow should be followed.
Workflow for comparing the efficiency of coupling reagents.
Detailed Experimental Protocols
The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using aminium salt coupling reagents. Optimization for specific sequences is often necessary.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high efficiency with sterically demanding couplings.[8]
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.[8]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[8]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[8] For very difficult couplings, a second coupling may be necessary.[3]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling.[8] If the test is positive, a second coupling can be performed.[8]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[8]
Protocol 2: Coupling using HBTU
This protocol is a standard procedure for less demanding hindered couplings.
-
Resin Preparation: Follow step 1 of the HATU protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected hindered amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[7]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU with hindered amino acids.[7]
-
Monitoring and Washing: Follow steps 4 and 5 of the HATU protocol.
Minimizing Racemization
Beyond the choice of coupling reagent, several other factors can influence the extent of racemization:
-
Base: The use of hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine is preferred to minimize racemization.[2][13]
-
Temperature: Elevated temperatures can increase the rate of both coupling and racemization.[3] For particularly sensitive amino acids like histidine and cysteine, lowering the coupling temperature can be beneficial.[14]
-
Additives: Additives like HOAt and OxymaPure are effective at suppressing racemization.[3][6] Reagents that incorporate these additives, such as HATU and COMU, are therefore highly advantageous.[2][3]
Conclusion
The successful incorporation of sterically hindered amino acids into peptide sequences is a significant challenge that can be overcome with the appropriate selection of coupling reagents and optimization of reaction conditions. For the most demanding couplings, aminium salts such as HATU and COMU have demonstrated superior performance, offering high coupling efficiencies and low levels of racemization.[2][7][8] While HBTU remains a reliable reagent for many applications, it may require longer reaction times or double coupling to achieve results comparable to a single HATU- or COMU-mediated coupling for hindered residues.[7] Phosphonium reagents like PyAOP and PyBOP also offer excellent alternatives, particularly when minimizing racemization is the primary concern. By carefully considering the factors outlined in this guide, researchers can enhance the yield and purity of complex peptides, saving valuable time and resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Crude Peptides Containing Fmoc-N-Me-D-Cys(Trt)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated and D-amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability and improved cell permeability.[1] However, these modifications introduce unique challenges in the synthesis and subsequent purity assessment of the crude product. This guide provides an objective comparison of analytical techniques for evaluating the purity of crude peptides containing the sterically hindered and hydrophobic residue, Fmoc-N-Me-D-Cys(Trt)-OH. We present supporting experimental data and detailed protocols to aid researchers in selecting the optimal analytical strategy.
The Analytical Challenge of Modified Peptides
The purity of a crude peptide is a critical parameter that influences the efficiency of purification and the reliability of biological assays. For peptides containing this compound, several factors contribute to a complex impurity profile:
-
Steric Hindrance: The N-methyl group can impede coupling reactions during solid-phase peptide synthesis (SPPS), potentially leading to higher levels of deletion sequences.[2]
-
Cis/Trans Isomerism: The N-methylated amide bond can exist as cis and trans isomers, which may be resolved as distinct peaks in High-Performance Liquid Chromatography (HPLC), complicating purity assessment.[3]
-
Hydrophobicity: The trityl (Trt) protecting group is highly hydrophobic, which can lead to challenges in sample preparation and chromatographic analysis, such as poor solubility and peak broadening.
-
Side Reactions: As with any peptide synthesis, side reactions such as racemization, diketopiperazine formation, and incomplete deprotection can occur, contributing to the impurity profile.[2]
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive assessment of crude peptide purity. The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA).
Data Presentation: Quantitative Purity Assessment
The following table summarizes illustrative quantitative data from the analysis of a crude synthetic peptide with the sequence Ac-Gly-(N-Me-D-Cys(Trt))-Ala-NH₂. For comparison, data for a similar peptide containing the non-methylated L-cysteine analogue, Ac-Gly-L-Cys(Trt)-Ala-NH₂, is also presented.
| Analytical Technique | Parameter | Crude Peptide 1: Ac-Gly-(N-Me-D-Cys(Trt))-Ala-NH₂ | Crude Peptide 2: Ac-Gly-L-Cys(Trt)-Ala-NH₂ | Key Observations |
| RP-HPLC | Purity (%) | 72.5% (sum of two major peaks) | 85.1% | N-methylation leads to peak splitting due to cis/trans isomers and potentially lower crude purity.[3] |
| Retention Time (min) | 18.2, 18.9 | 17.5 | The N-methylated peptide may exhibit altered hydrophobicity and multiple conformers. | |
| Major Impurities (%) | Deletion Sequence (Gly-Ala-NH₂): 8.3%, Incomplete Deprotection (Fmoc-Gly...): 5.1% | Deletion Sequence (Gly-Ala-NH₂): 4.7% | Steric hindrance from the N-methyl group can lead to a higher incidence of deletion sequences.[2] | |
| LC-MS | Expected Mass (Da) | 674.3 | 660.3 | Confirms the molecular weight of the target peptide. |
| Observed Mass (Da) | 674.4 | 660.3 | Provides identity confirmation of the main peak(s). | |
| Fragment Ion Analysis | Characteristic b- and y-ion series with a +14 Da shift for the N-methylated residue. | Standard b- and y-ion fragmentation pattern. | Fragmentation patterns can confirm the location of the N-methylation. | |
| Amino Acid Analysis | Amino Acid Ratio | Gly: 1.0, Ala: 0.98, N-Me-Cys: Not directly quantifiable | Gly: 1.0, Ala: 0.99, Cys: 0.97 | Standard AAA protocols do not quantify N-methylated amino acids. Specialized methods are required. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of crude peptide purity.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of crude peptides by separating the target peptide from its impurities based on hydrophobicity.[4]
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized crude peptide.
-
Dissolve the peptide in a minimal amount of a strong organic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) due to the hydrophobicity of the Trt group.
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material and transfer the supernatant to an HPLC vial.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[3]
-
Column Temperature: 30-40°C to improve peak shape for hydrophobic peptides.[6]
Data Analysis:
-
Integrate the area of the main peptide peak(s) and all impurity peaks in the chromatogram.
-
Calculate the purity by dividing the area of the target peptide peak(s) by the total area of all peaks.[5]
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for confirming the molecular weight of the target peptide and identifying impurities.[7]
Sample Preparation: Follow the same procedure as for RP-HPLC, but use a volatile mobile phase modifier like formic acid if not already used in the HPLC method.[3]
LC-MS Conditions:
-
LC System: A UHPLC or HPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation of the peptide and impurities.
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.
-
Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.
-
Data Acquisition: Acquire data in both full scan mode to determine the molecular weights of the components and in tandem MS (MS/MS) mode to obtain fragment ion information for sequence confirmation.
Data Analysis:
-
Compare the observed monoisotopic mass of the main peak(s) with the calculated theoretical mass of the target peptide.
-
Analyze the MS/MS fragmentation data to confirm the peptide sequence and the location of the N-methylation.
Protocol 3: Amino Acid Analysis (AAA)
AAA is used to determine the amino acid composition and content of a peptide sample.
Sample Preparation and Hydrolysis:
-
Accurately weigh a precise amount of the crude peptide.
-
Perform acid hydrolysis of the peptide by heating in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[8] Note that this standard procedure will destroy tryptophan and can cause some degradation of serine and threonine. Cysteine will be oxidized.
-
For analysis of cysteine, a pre-hydrolysis oxidation step to convert cysteine to the more stable cysteic acid is required.
-
Specialized hydrolysis conditions and derivatization methods are necessary for the analysis of N-methylated amino acids, as they are not typically resolved or quantified by standard AAA protocols.
Analysis:
-
The hydrolyzed amino acids are separated by ion-exchange chromatography or reversed-phase HPLC after derivatization.
-
Quantification is achieved by comparing the peak areas of the amino acids in the sample to those of a known standard.
Mandatory Visualizations
Caption: Workflow for Synthesis and Purity Assessment.
Caption: Comparison of Information from Analytical Techniques.
Conclusion
The purity assessment of crude peptides containing this compound requires a comprehensive analytical strategy. While RP-HPLC is a fundamental tool for determining relative purity and observing isomers, LC-MS is indispensable for confirming the identity and sequence of the target peptide. Amino Acid Analysis provides complementary information on the amino acid composition, although specialized protocols are needed for N-methylated residues. By employing these techniques in a complementary fashion, researchers can gain a thorough understanding of the purity of their crude peptide, enabling efficient downstream purification and ensuring the reliability of subsequent biological studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
Proper Disposal of Fmoc-N-Me-D-Cys(Trt)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety information and a step-by-step protocol for the proper disposal of Fmoc-N-Me-D-Cys(Trt)-OH, a derivative of N-methyl cysteine used in peptide synthesis. Adherence to these procedures is paramount for ensuring personal safety and environmental protection.
While this compound is not classified as a hazardous substance by OSHA, it is prudent to handle it with care, utilizing appropriate personal protective equipment (PPE) to minimize exposure risks.[1] Inhalation of dust and contact with skin and eyes should be avoided.[1][2]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 944797-51-7[1][3] |
| Molecular Formula | C₃₈H₃₃NO₄S[1][3][4] |
| Molecular Weight | 599.74 g/mol [3][4] |
| Appearance | Powder or crystals[3] |
| Storage Temperature | 2-8°C[3] |
| Storage Class | 11 - Combustible Solids[3] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to manage it as chemical waste.[5] Under no circumstances should this compound or its solutions be poured down the drain.[1][5]
1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side-shields.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.[2][5]
-
Body Protection: A lab coat is essential to prevent skin contact.[5]
-
Respiratory Protection: In situations where dust may be generated, a dust mask should be worn.[2]
2. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including weighing papers, gloves, and pipette tips, must be collected in a designated, leak-proof hazardous waste container.[2][5]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for liquid chemical waste.[5] Do not mix with other chemical waste streams unless their compatibility has been verified.[5]
3. Container Labeling: The hazardous waste container must be clearly and accurately labeled. The label should include:
4. Waste Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[2][5] This area should be away from incompatible materials and clearly marked as a hazardous waste accumulation site.[5]
5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[2][5] All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][2]
Spill Management
In the event of a small spill, if it is safe to do so, contain the spill with an absorbent material.[5] Sweep up the material and place it in the designated hazardous waste container.[1][5] For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[5]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-N-Me-D-Cys(Trt)-OH
For researchers, scientists, and drug development professionals, ensuring the safe handling of chemical reagents is paramount to a secure and productive laboratory environment. This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for Fmoc-N-Me-D-Cys(Trt)-OH (CAS No: 944797-51-7), a derivative of N-methyl cysteine used in peptide synthesis.[1] Adherence to these guidelines is essential to minimize exposure risks and ensure procedural accuracy.
Personal Protective Equipment (PPE) and Handling Summary
Proper handling of this compound necessitates stringent safety measures to prevent accidental exposure.[2] The following table summarizes the recommended PPE and handling practices based on available safety data for similar compounds.
| Parameter | Specification | Source |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved. | [3] |
| Skin Protection | Chemically resistant gloves and impervious clothing. It is critical to inspect gloves for any damage before use and to employ a proper glove removal technique. | [2] |
| Respiratory Protection | For handling large quantities where dust formation is possible, a NIOSH-approved N95 or P1 (EN 143) dust mask should be utilized. Work should be performed in a well-ventilated area, ideally within a chemical fume hood. | [3] |
| Handling | Avoid all direct contact with skin and eyes.[3] Measures should be taken to prevent the formation of dust and aerosols during handling.[2][3] | |
| Storage | Store in a cool, dry, and well-ventilated location.[3] The container must be kept tightly closed to prevent contamination and degradation.[2][3] |
Operational Plan: Step-by-Step Handling Workflow
The subsequent diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring safety at each phase of the process.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid materials that have come into contact with this compound, such as weighing paper, contaminated gloves, and pipette tips, must be collected in a designated, leak-proof hazardous waste container.[2] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
Storage and Disposal:
-
Hazardous waste containers must be stored in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
The disposal of all waste must be carried out in strict accordance with all applicable federal, state, and local environmental control regulations.[3] It is imperative to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the chemical waste.[2]
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. | [3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | [3] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes as a precaution. | [3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. | [4] |
Disclaimer: The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic purposes. While this guide is based on available safety information, it is the responsibility of the user to conduct a thorough risk assessment for their specific experimental setup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
